Product packaging for Flurazole(Cat. No.:CAS No. 72850-64-7)

Flurazole

Cat. No.: B1219939
CAS No.: 72850-64-7
M. Wt: 321.7 g/mol
InChI Key: MKQSWTQPLLCSOB-UHFFFAOYSA-N
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Description

Flurazole, also known as this compound, is a useful research compound. Its molecular formula is C12H7ClF3NO2S and its molecular weight is 321.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.55e-06 m. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Safeners. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7ClF3NO2S B1219939 Flurazole CAS No. 72850-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
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InChI

InChI=1S/C12H7ClF3NO2S/c13-11-17-9(12(14,15)16)8(20-11)10(18)19-6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQSWTQPLLCSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(N=C(S2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H7ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5052468
Record name Flurazole
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Molecular Weight

321.70 g/mol
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CAS No.

72850-64-7
Record name Flurazole
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Record name Flurazole [ISO]
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Record name 5-Thiazolecarboxylic acid, 2-chloro-4-(trifluoromethyl)-, phenylmethyl ester
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Record name Benzyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
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Foundational & Exploratory

Flurazole's Mechanism of Action in Sorghum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurazole is a herbicide safener that protects sorghum (Sorghum bicolor) from injury caused by certain herbicides, particularly chloroacetanilides like metolachlor and acetochlor. Its mechanism of action is multifaceted but primarily revolves around the enhancement of the plant's endogenous detoxification pathways. This compound treatment leads to the increased expression and activity of key enzymatic systems, namely Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs). This induction accelerates the metabolism of the herbicide into non-toxic derivatives, preventing cellular damage and allowing the crop to thrive in the presence of the herbicide. This guide provides a detailed technical overview of the molecular mechanisms underlying this compound's safening effect in sorghum, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Enhanced Herbicide Detoxification

The protective effect of this compound in sorghum is predominantly attributed to the upregulation of the plant's xenobiotic detoxification machinery. This process can be broadly divided into three phases:

  • Phase I: Modification. Cytochrome P450 monooxygenases introduce functional groups into the herbicide molecule, increasing its reactivity and water solubility.

  • Phase II: Conjugation. Glutathione S-transferases conjugate the modified herbicide with the endogenous antioxidant glutathione (GSH). This step dramatically increases the water solubility of the herbicide and renders it non-toxic.

  • Phase III: Sequestration. The conjugated herbicide is transported and sequestered in the vacuole or apoplast, effectively removing it from metabolically active cellular compartments.

This compound primarily acts by inducing the genes encoding the enzymes central to Phase I and Phase II of this process.

Induction of Glutathione S-Transferases (GSTs)

One of the most well-documented effects of this compound in sorghum is the induction of GSTs. These enzymes play a critical role in the detoxification of numerous herbicides.

Quantitative Data on GST Induction

This compound treatment has been shown to significantly increase the expression of specific GST genes in sorghum seedlings. The fold induction of two key phi-class GST genes, SbGSTF1 and SbGSTF2, at various time points after treatment with a herbicide safener is presented in Table 1.

Gene4 Hours After Treatment (Fold Induction)8 Hours After Treatment (Fold Induction)12 Hours After Treatment (Fold Induction)
SbGSTF1~2.5~4.5~5.0
SbGSTF2~1.5~3.0~3.5
Data is illustrative and compiled from published research on safener-induced gene expression in sorghum[1].

Furthermore, studies have demonstrated that treating sorghum seedlings with this compound results in the appearance of four to five additional GST isozymes that are not present in untreated plants[2]. These induced isozymes exhibit high activity towards the herbicide metolachlor, while the constitutive GSTs show little to no activity with this substrate[2][3].

Induction of Cytochrome P450 Monooxygenases (CYPs)

Cytochrome P450s are a large and diverse group of enzymes that catalyze the oxidative metabolism of a wide range of endogenous and exogenous compounds, including herbicides. The induction of CYPs by this compound is a key component of its safening mechanism, particularly for herbicides that are primarily metabolized through oxidation. While the induction of CYPs by safeners in cereals is a well-established phenomenon, specific quantitative data for this compound's effect on individual CYP enzymes in sorghum is an area of ongoing research[4].

Role of Glutathione (GSH)

Glutathione is a tripeptide that is central to the detoxification process catalyzed by GSTs. This compound treatment has been shown to increase the levels of non-protein thiols, of which glutathione is a major component, in sorghum. This increase in the available glutathione pool ensures that the induced GSTs have an ample supply of their co-substrate to efficiently conjugate and detoxify the herbicide.

Potential Involvement of Other Stress Response Pathways

The induction of detoxification enzymes by this compound is considered part of a broader, general stress response in the plant. There is evidence to suggest that other defense-related pathways may also be activated. One such pathway in sorghum is the biosynthesis of dhurrin, a cyanogenic glucoside that acts as a defense compound against herbivores and pathogens[5][6]. While a direct regulatory link between this compound and the dhurrin pathway has not been definitively established, the co-regulation of detoxification and other defense pathways is a common theme in plant stress responses. Further research is needed to elucidate the precise interplay between this compound treatment and these broader defense mechanisms.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The precise signaling cascade initiated by this compound that leads to the upregulation of detoxification genes is still under investigation. However, a generalized model can be proposed.

flurazole_signaling cluster_nucleus Gene Expression Induction This compound This compound Receptor PGR/Receptor? This compound->Receptor Signal_Transduction Signal Transduction Cascade (e.g., Kinases, Transcription Factors) Receptor->Signal_Transduction Nucleus Nucleus Signal_Transduction->Nucleus GST_Gene GST Gene CYP_Gene CYP Gene GSH_Synthesis_Gene GSH Synthesis Gene GST_mRNA GST mRNA GST_Gene->GST_mRNA CYP_mRNA CYP mRNA CYP_Gene->CYP_mRNA GSH_Synthesis_mRNA GSH Synthesis mRNA GSH_Synthesis_Gene->GSH_Synthesis_mRNA GST_Protein GST Protein GST_mRNA->GST_Protein CYP_Protein CYP Protein CYP_mRNA->CYP_Protein GSH_Synthesis_Protein GSH Synthesis Enzyme GSH_Synthesis_mRNA->GSH_Synthesis_Protein Herbicide_Detox Enhanced Herbicide Detoxification GST_Protein->Herbicide_Detox CYP_Protein->Herbicide_Detox GSH Glutathione (GSH) GSH_Synthesis_Protein->GSH GSH->Herbicide_Detox

Caption: Generalized signaling pathway of this compound action in sorghum.

Experimental Workflow for Investigating this compound's Mechanism of Action

A typical experimental workflow to elucidate the mechanism of action of a herbicide safener like this compound is depicted below.

experimental_workflow cluster_treatment Plant Treatment cluster_analysis Analysis Sorghum_Seeds Sorghum Seeds Flurazole_Treatment This compound Seed Treatment Sorghum_Seeds->Flurazole_Treatment Control Control (No Treatment) Sorghum_Seeds->Control Herbicide_Application Herbicide Application Flurazole_Treatment->Herbicide_Application Tissue_Harvest Tissue Harvest (Shoots, Roots) Herbicide_Application->Tissue_Harvest Control->Herbicide_Application Gene_Expression Gene Expression Analysis (RT-qPCR) Tissue_Harvest->Gene_Expression Enzyme_Activity Enzyme Activity Assays (GST, CYP) Tissue_Harvest->Enzyme_Activity Metabolite_Quantification Metabolite Quantification (GSH, Herbicide Metabolites) Tissue_Harvest->Metabolite_Quantification

Caption: A typical experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

Glutathione S-Transferase (GST) Activity Assay

This protocol is adapted from methods used in the study of herbicide metabolism in grasses.

Objective: To measure the activity of GST in sorghum tissue extracts.

Materials:

  • Sorghum shoot tissue (from control and this compound-treated plants)

  • Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 2 mM EDTA, 1 mM PMSF, and 5% (w/v) PVPP)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 50 mM in ethanol)

  • Reduced glutathione (GSH) solution (e.g., 50 mM in water)

  • Spectrophotometer

Procedure:

  • Protein Extraction:

    • Harvest and freeze sorghum shoot tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude protein extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture in a cuvette containing phosphate buffer, GSH solution, and the protein extract.

    • Initiate the reaction by adding the CDNB solution.

    • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance is due to the formation of the GSH-CDNB conjugate.

    • Calculate the GST activity, typically expressed as nmol of GSH-CDNB conjugate formed per minute per mg of protein.

Cytochrome P450 (CYP) Activity Assay (General Protocol)

This protocol outlines a general method for measuring CYP activity using a model substrate.

Objective: To determine the activity of CYPs in microsomal fractions from sorghum.

Materials:

  • Sorghum tissue

  • Microsome extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% (v/v) glycerol, 1 mM EDTA, and protease inhibitors)

  • NADPH

  • Model CYP substrate (e.g., 7-ethoxycoumarin)

  • Fluorometer or spectrophotometer

Procedure:

  • Microsomal Fraction Isolation:

    • Homogenize fresh or frozen sorghum tissue in ice-cold extraction buffer.

    • Filter the homogenate and centrifuge at a low speed (e.g., 10,000 x g) to remove cell debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer.

  • Enzyme Assay:

    • In a reaction vessel, combine the microsomal fraction, buffer, and the model substrate.

    • Initiate the reaction by adding NADPH.

    • Incubate the reaction at a controlled temperature.

    • Stop the reaction after a specific time.

    • Measure the formation of the product. For 7-ethoxycoumarin, the product is 7-hydroxycoumarin, which is fluorescent and can be measured with a fluorometer.

    • Calculate the CYP activity based on the rate of product formation.

Glutathione (GSH) Quantification via HPLC

Objective: To quantify the levels of reduced glutathione in sorghum tissues.

Materials:

  • Sorghum tissue

  • Extraction solution (e.g., 5% (w/v) sulfosalicylic acid)

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or fluorescence detector after derivatization)

  • GSH standard solution

  • Derivatization agent (optional, depending on the detection method, e.g., o-phthalaldehyde for fluorescence detection)

Procedure:

  • Extraction:

    • Homogenize fresh or frozen sorghum tissue in the extraction solution.

    • Centrifuge to pellet proteins and cell debris.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • If necessary, derivatize the sample to make GSH detectable.

    • Inject the sample onto the HPLC column.

    • Elute the compounds using a suitable mobile phase.

    • Detect the GSH peak and quantify its area.

    • Compare the peak area to a standard curve generated from known concentrations of GSH to determine the concentration in the sample.

Conclusion

The mechanism of action of this compound in sorghum is a clear example of chemically induced crop protection through the enhancement of natural detoxification pathways. The induction of Glutathione S-transferases and Cytochrome P450s, coupled with an increase in glutathione levels, provides a robust system for metabolizing and neutralizing potentially harmful herbicides. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate these mechanisms and to screen for new and improved safener compounds. Future research should focus on elucidating the specific signaling pathways that mediate this compound's effects and on identifying the full suite of genes and proteins that are responsive to this safener in sorghum. A deeper understanding of these processes will be invaluable for the development of more effective and selective weed management strategies in this vital crop.

References

Flurazole's Role in Herbicide Detoxification Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurazole is a herbicide safener utilized in agriculture to protect crops, particularly sorghum (Sorghum bicolor), from injury caused by certain classes of herbicides, most notably chloroacetanilides like alachlor and metolachlor. Safeners function by selectively enhancing the crop's natural defense mechanisms, allowing for the rapid detoxification of the herbicide before it can cause significant phytotoxicity. This technical guide provides a detailed overview of the core mechanisms of this compound's action, focusing on the induction of key detoxification pathways. It includes quantitative data on enzyme induction, detailed experimental protocols for relevant assays, and visual representations of the involved signaling cascades and experimental workflows.

Core Mechanism of Action: Enhancing Herbicide Metabolism

The primary mechanism by which this compound protects sorghum is by accelerating the metabolism and detoxification of herbicides. This is achieved through the upregulation of two critical enzyme families: Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases (P450s). These enzymes are central to the multi-phase detoxification process that plants employ to metabolize xenobiotics.

Phase I: Oxidation by Cytochrome P450 Monooxygenases

Cytochrome P450s introduce or expose functional groups on the herbicide molecule, typically through oxidation, making it more water-soluble and susceptible to further metabolism. This compound treatment has been shown to enhance the cytochrome P450-mediated oxidative metabolism of herbicides.

Phase II: Conjugation by Glutathione S-Transferases

Glutathione S-Transferases catalyze the conjugation of the modified herbicide molecule with the endogenous antioxidant glutathione (GSH). This reaction further increases the water solubility of the herbicide and effectively neutralizes its phytotoxic activity. The resulting herbicide-GSH conjugate is then targeted for sequestration.

Quantitative Data on this compound-Induced Enzyme Activity

The application of this compound leads to a measurable increase in the activity of enzymes involved in the detoxification pathway and its supporting metabolic routes. The following tables summarize key quantitative findings from studies on sorghum.

Enzyme/CompoundTreatmentPlant TissueFold Increase/EnhancementReference
Cysteine Synthase (Specific Activity)This compound (1.25 g/kg seed)Sorghum Shoots1.13 - 1.41
Cysteine Synthase (Total Activity)This compound (1.25 g/kg seed)Sorghum Shoots1.40 - 1.75
Cystathionine β-synthase (Total Activity)This compound (1.25 g/kg seed)Sorghum Shoots27%
Non-protein Thiol ContentThis compound (1.25 g/kg seed)Sorghum Shoots61%
SbGSTF1 Gene ExpressionFluxofenim (sorghum safener)Sorghum Seedlings~2 to 12-fold (depending on time)
SbGSTF2 Gene ExpressionFluxofenim (sorghum safener)Sorghum Seedlings~2 to 8-fold (depending on time)
Cytochrome P450 ContentNaphthalic Anhydride (safener)Rice Seedlings8.54
Cytochrome P450 ContentFenclorim (safener)Maize Seedlings3.30

Note: Data for SbGSTF1 and SbGSTF2 gene expression with fluxofenim and Cytochrome P450 content with other safeners are included as proxies to illustrate the magnitude of induction typically observed with safener treatment in cereals.

Signaling Pathways Activated by this compound

The precise signaling cascade initiated by this compound that leads to the upregulation of detoxification genes is an area of ongoing research. However, current evidence suggests that this compound may tap into pre-existing plant defense and stress signaling pathways.

One prominent hypothesis involves the oxylipin signaling pathway. Oxylipins are lipid-derived signaling molecules, such as jasmonic acid, that are involved in plant responses to wounding and pathogen attack. It is proposed that safeners may mimic or trigger the production of these signaling molecules, leading to the activation of transcription factors that upregulate defense-related genes, including GSTs and P450s.

Another area of investigation is the potential link between this compound signaling and the biosynthesis and metabolism of dhurrin, a cyanogenic glucoside and important chemical defense compound in sorghum. Several upregulated transcripts in response to safener treatment are similar to genes involved in the dhurrin pathway. This suggests a potential crosstalk between the safener response and the plant's innate chemical defense system.

Flurazole_Signaling_Pathway This compound This compound Receptor Putative Receptor(s) This compound->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Oxylipin Oxylipin Signaling Pathway Signal_Transduction->Oxylipin crosstalk Dhurrin Dhurrin Biosynthesis/ Metabolism Pathway Signal_Transduction->Dhurrin crosstalk Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Oxylipin->Transcription_Factors Dhurrin->Transcription_Factors Detox_Genes Detoxification Genes (GSTs, P450s, etc.) Transcription_Factors->Detox_Genes upregulation Detox_Enzymes Detoxification Enzymes Detox_Genes->Detox_Enzymes translation Herbicide_Detox Enhanced Herbicide Detoxification Detox_Enzymes->Herbicide_Detox

Proposed signaling pathway for this compound action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on herbicide detoxification pathways.

Plant Growth and Safener Application

Objective: To prepare plant material for subsequent biochemical and molecular analyses.

Materials:

  • Sorghum (Sorghum bicolor) seeds

  • This compound

  • Herbicide (e.g., alachlor, metolachlor)

  • Potting mix (e.g., peat, sand, soil mixture)

  • Growth chambers or greenhouse with controlled temperature and light conditions

Procedure:

  • Seed Treatment: Prepare a solution of this compound at the desired concentration (e.g., 1.25 g/kg of seed). Uniformly coat the sorghum seeds with the this compound solution and allow them to air dry.

  • Planting: Plant the treated and untreated (control) seeds in pots containing the potting mix.

  • Growth Conditions: Maintain the plants in a growth chamber or greenhouse with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 25°C).

  • Herbicide Application: At the appropriate growth stage (e.g., two-leaf stage), apply the herbicide at the recommended rate.

  • Harvesting: Harvest plant tissues (e.g., shoots, roots) at specific time points after herbicide application for further analysis.

Experimental_Workflow_Plant_Treatment start Start seed_treatment Sorghum Seed Treatment (with/without this compound) start->seed_treatment planting Planting in Pots seed_treatment->planting growth Growth in Controlled Environment planting->growth herbicide_app Herbicide Application growth->herbicide_app harvest Harvest Plant Tissues herbicide_app->harvest analysis Biochemical and Molecular Analysis harvest->analysis

Workflow for plant treatment and sample collection.
Glutathione S-Transferase (GST) Activity Assay

Objective: To quantify the enzymatic activity of GSTs in plant extracts.

Materials:

  • Harvested plant tissue

  • Liquid nitrogen

  • Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA)

  • Reduced glutathione (GSH) solution

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (in ethanol)

  • Spectrophotometer

Procedure:

  • Protein Extraction: Grind the frozen plant tissue to a fine powder in a mortar with liquid nitrogen. Homogenize the powder in cold extraction buffer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • In a cuvette, mix the extraction buffer, GSH solution, and CDNB solution.

    • Initiate the reaction by adding a known amount of the protein extract.

    • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

  • Calculation: Calculate the specific activity of GST (e.g., in µmol of CDNB-GSH conjugate formed per minute per mg of protein).

Cytochrome P450 Microsomal Fraction Isolation and Activity Assay

Objective: To isolate the microsomal fraction containing P450 enzymes and measure their activity.

Materials:

  • Etiolated sorghum seedlings

  • Extraction buffer (e.g., phosphate buffer with sucrose, EDTA, and reducing agents)

  • Homogenizer

  • Ultracentrifuge

  • NADPH

  • Radiolabeled herbicide (e.g., [14C]metolachlor)

  • Thin-layer chromatography (TLC) plates or HPLC system

Procedure:

  • Microsome Isolation:

    • Homogenize etiolated sorghum shoots in cold extraction buffer.

    • Filter the homogenate and perform a series of differential centrifugations to pellet and wash the microsomal fraction.

    • Resuspend the final microsomal pellet in a suitable buffer.

  • P450 Content Determination: Quantify the P450 content in the microsomal fraction spectrophotometrically.

  • Activity Assay:

    • Set up a reaction mixture containing the microsomal fraction, a buffer system, and the radiolabeled herbicide.

    • Initiate the reaction by adding NADPH.

    • Incubate the reaction at a controlled temperature.

    • Stop the reaction and extract the herbicide and its metabolites.

  • Metabolite Analysis: Separate and quantify the parent herbicide and its metabolites using TLC and autoradiography or by HPLC with a radioactivity detector. The rate of metabolite formation is indicative of P450 activity.

Experimental_Workflow_Enzyme_Assays cluster_GST GST Activity Assay cluster_P450 P450 Activity Assay gst_extract Protein Extraction from Plant Tissue gst_quant Protein Quantification gst_extract->gst_quant gst_assay Spectrophotometric Assay (with CDNB and GSH) gst_quant->gst_assay gst_calc Calculate Specific Activity gst_assay->gst_calc p450_iso Microsomal Fraction Isolation p450_quant P450 Content Determination p450_iso->p450_quant p450_assay Incubation with [14C]Herbicide and NADPH p450_quant->p450_assay p450_analysis Metabolite Analysis (TLC or HPLC) p450_assay->p450_analysis p450_calc Calculate Metabolic Rate p450_analysis->p450_calc

Workflow for GST and P450 enzyme assays.

Conclusion

This compound plays a vital role in protecting sorghum from herbicide injury by inducing the expression and activity of key detoxification enzymes, primarily Glutathione S-Transferases and Cytochrome P450 monooxygenases. This induction is likely mediated through the activation of endogenous plant defense signaling pathways, possibly involving oxylipins and crosstalk with other defense-related metabolic pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and leverage the mechanisms of herbicide safeners for improved crop protection and development. Further research into the specific signaling components and transcription factors involved in the this compound response will provide deeper insights and potentially lead to the development of novel and more effective safener technologies.

Molecular Targets of Flurazole in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flurazole is a thiazolecarboxylic acid derivative widely utilized in agriculture as a herbicide safener. Its primary function is to protect monocotyledonous crops, such as sorghum and maize, from injury caused by certain classes of herbicides, particularly chloroacetanilides and thiocarbamates, without compromising the herbicide's efficacy against target weed species[1][2][3]. The protective mechanism of this compound is not based on direct interaction with the herbicide's molecular target. Instead, this compound acts as a signaling molecule, activating intrinsic plant defense and detoxification pathways. This guide provides a detailed examination of the molecular targets and mechanisms of this compound in plants, presenting key quantitative data, experimental methodologies, and visual representations of the involved pathways for researchers and scientists in the field.

Primary Mechanism: Induction of Xenobiotic Detoxification Pathways

The consensus in the scientific community is that the major mechanism of this compound and other safeners involves the enhanced metabolic detoxification of herbicides within the protected plant[1][4]. This compound does not have a single molecular target in the traditional sense (e.g., an enzyme it inhibits). Its "targets" are the regulatory elements and signaling cascades that lead to the transcriptional upregulation of a suite of detoxification enzymes and transporters. This pre-emptive activation of the plant's defense system allows for rapid neutralization and sequestration of herbicide molecules upon their absorption.

The detoxification process is typically conceptualized in three phases, all of which are enhanced by this compound treatment:

  • Phase I: Modification: Herbicides are functionalized, often through oxidation or hydrolysis, which is primarily catalyzed by Cytochrome P450 monooxygenases (P450s) [4][5]. This initial step often increases the reactivity of the xenobiotic, preparing it for conjugation.

  • Phase II: Conjugation: The modified herbicide is conjugated to an endogenous, hydrophilic molecule, such as glutathione or glucose. This reaction is catalyzed by Glutathione S-transferases (GSTs) or UDP-glucosyltransferases (UGTs) [4][6]. This step renders the herbicide water-soluble and significantly less toxic. Safeners are known to induce specific phi and tau classes of GSTs[6].

  • Phase III: Sequestration: The conjugated herbicide-metabolite is actively transported from the cytoplasm and sequestered in the vacuole or cell wall. This transport is mediated by ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Proteins (MRPs) [1][4].

Upstream Signaling and Regulatory Targets

While the downstream effects of this compound on detoxification genes are well-documented, the precise upstream signaling pathway is an area of ongoing research. Current evidence suggests that safeners co-opt plant defense signaling networks. Studies on other safeners have indicated that the induction of defense genes can be dependent on TGA transcription factors and the signaling molecule salicylic acid (SA) , following a pathway that is independent of the key defense regulator NPR1[7]. This compound treatment also elevates the level of glutathione (GSH), a critical substrate for GSTs, by inducing enzymes involved in its synthesis, such as cysteine synthase[1].

Flurazole_Signaling_Pathway cluster_nucleus Nucleus This compound This compound Receptor Putative Receptor(s) (Unknown) This compound->Receptor Binds Signal_Cascade Signal Transduction Cascade Receptor->Signal_Cascade Activates SA Salicylic Acid (SA) Biosynthesis Signal_Cascade->SA TGA_TF TGA Transcription Factors Signal_Cascade->TGA_TF SA->TGA_TF ARE Antioxidant Response Elements (in gene promoters) TGA_TF->ARE Binds Nucleus Nucleus Gene_Induction Transcription of Detoxification Genes ARE->Gene_Induction Experimental_Workflow Start Start: Crop Seeds Seed_Treatment Seed Treatment (Control vs. This compound) Start->Seed_Treatment Planting Planting & Germination Seed_Treatment->Planting Herbicide_App Herbicide Application (at 2-3 leaf stage) Planting->Herbicide_App Data_Collection Data Collection & Sampling Herbicide_App->Data_Collection Phenotypic Phenotypic Analysis (Visual Injury, Biomass) Data_Collection->Phenotypic Molecular Molecular Analysis Data_Collection->Molecular Results Results & Interpretation Phenotypic->Results RNA_Extraction RNA Extraction & qRT-PCR Molecular->RNA_Extraction Protein_Extraction Protein Extraction & Enzyme Assays Molecular->Protein_Extraction RNA_Extraction->Results Protein_Extraction->Results Detoxification_Pathway Herbicide Detoxification Pathway Enhanced by this compound Herbicide_In Herbicide (Lipophilic, Toxic) Phase1 Phase I: Modification Herbicide_In->Phase1 Metabolite1 Modified Herbicide (-OH, -NH2, -COOH) Phase1->Metabolite1 P450 Cytochrome P450s (Induced by this compound) P450->Phase1 Catalyzes Phase2 Phase II: Conjugation Metabolite1->Phase2 Metabolite2 Herbicide Conjugate (Water-soluble, Non-toxic) Phase2->Metabolite2 GST_UGT GSTs / UGTs (Induced by this compound) GST_UGT->Phase2 Catalyzes Phase3 Phase III: Sequestration Metabolite2->Phase3 Vacuole Vacuole Phase3->Vacuole Transport ABC ABC Transporters (MRPs) (Induced by this compound) ABC->Phase3 Mediates

References

Initial Studies on Flurazole Efficacy in Cereals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurazole is a herbicide safener utilized in cereal crops to protect them from injury caused by certain classes of herbicides, primarily chloroacetanilides. Its application is a critical component of integrated weed management strategies, allowing for the use of effective herbicides while minimizing phytotoxic effects on the crop. This technical guide provides an in-depth overview of the initial studies on this compound's efficacy in cereals, focusing on its mechanism of action, experimental protocols for its evaluation, and a summary of quantitative data from foundational research. The guide is intended to serve as a comprehensive resource for researchers and scientists in the field of crop protection and drug development.

Core Concepts: Mechanism of Action

This compound's protective action in cereals is primarily attributed to its ability to enhance the plant's natural detoxification pathways for xenobiotics, including herbicides. The core of this mechanism involves the upregulation of specific enzymes that metabolize the herbicide into non-toxic forms.

Initial studies have identified two key enzymatic pathways that are significantly influenced by this compound treatment:

  • Glutathione S-Transferases (GSTs): this compound treatment has been shown to induce the expression and activity of GSTs in cereals.[1][2] These enzymes play a crucial role in the detoxification of a wide range of herbicides by catalyzing the conjugation of the herbicide molecule with the endogenous antioxidant glutathione.[3] This conjugation process renders the herbicide more water-soluble and less toxic, facilitating its sequestration and degradation within the plant cell. Several classes of GSTs, including phi and tau, are particularly important for herbicide tolerance in wheat and can be induced by safeners.[2] In barley, 84 GST genes have been identified, with the Tau and Phi classes being the most numerous, playing a vital role in cellular detoxification and oxidative stress tolerance.[4]

  • Cysteine Synthase: Research in sorghum has demonstrated that this compound seed treatment increases the activity of cysteine synthase. This enzyme is involved in the synthesis of cysteine, a precursor for glutathione. By boosting the production of cysteine, this compound indirectly supports the glutathione-mediated detoxification pathway, ensuring a sufficient supply of glutathione for conjugation with the herbicide.

The coordinated induction of these enzymatic pathways by this compound effectively accelerates the metabolism and detoxification of the herbicide in the cereal crop, leading to enhanced tolerance and reduced injury.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from initial studies on this compound's efficacy. Due to the limited availability of public data specifically for wheat and barley, data from sorghum studies, which laid the groundwork for understanding this compound's action, are also included.

Cereal Herbicide This compound Application Rate Observed Efficacy Reference
SorghumAlachlor0.01 to 0.625 g/kg of seedIncreased protection from growth inhibition as dosage increased.
SorghumS-metolachlorNot specifiedIncreased tolerance to the herbicide.
WheatPyroxasulfone, S-metolachlor, Dimethenamid-P0.07 to 1.03 g ai/kg seed (Fluxofenim, another safener)Increased biomass with safener treatment.[5]
Cereal This compound Application Rate Enzyme Activity Change Reference
Sorghum0.01 to 2.5 g/kg of seedIncreased Cysteine Synthase activity with increased dosage.
SorghumNot specifiedIncreased Glutathione S-transferase activity.
WheatNot specified (Safener-induced)Upregulation of Phi and Tau class GSTs.[2]
BarleyNot specified (Drought stress-induced)Upregulation of Phi and Tau class GSTs.[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the initial studies on this compound efficacy. These protocols can be adapted for further research in wheat, barley, and other cereals.

Protocol 1: Seed Treatment with this compound

Objective: To apply this compound to cereal seeds at a precise dosage for efficacy trials.

Materials:

  • Cereal seeds (e.g., wheat, barley, sorghum)

  • This compound formulation

  • Rotating drum seed treater or a comparable laboratory-scale seed treatment device

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Determine the desired application rate of this compound in grams of active ingredient per kilogram of seed (g a.i./kg).

  • Calculate the amount of this compound formulation needed for the specific weight of the seed batch.

  • Place the seeds in the seed treater.

  • Slowly add the calculated amount of this compound formulation to the seeds while the treater is in motion to ensure even coating.

  • Continue to rotate the seeds for a specified period (e.g., 5-10 minutes) to allow for uniform distribution and adherence of the safener.

  • Spread the treated seeds in a thin layer on a clean, dry surface and allow them to air dry completely before planting.

  • Store the treated seeds in a cool, dry place away from direct sunlight until planting.

Protocol 2: Assessment of Herbicide Phytotoxicity

Objective: To quantitatively assess the level of herbicide-induced injury in cereal seedlings.

Materials:

  • Treated and untreated cereal seedlings

  • Greenhouse or growth chamber with controlled environmental conditions

  • Herbicide to be tested

  • Spraying equipment calibrated for precise application

  • Visual injury rating scale (e.g., 0-100%, where 0 = no injury and 100 = complete plant death)[6]

  • Equipment for measuring plant height and biomass (ruler, drying oven, analytical balance)

Procedure:

  • Plant the treated and untreated seeds in pots or trays filled with a suitable growing medium.

  • Grow the seedlings under optimal conditions (temperature, light, water) for a specified period (e.g., until the 2-3 leaf stage).

  • Apply the herbicide at the desired rate(s) using the calibrated sprayer. Include an untreated control group for comparison.

  • At set time points after herbicide application (e.g., 7, 14, and 21 days), visually assess the percentage of phytotoxicity for each plant using the rating scale.[6] Key symptoms to observe include stunting, chlorosis (yellowing), necrosis (tissue death), and malformation.

  • At the final assessment point, measure the shoot height of each plant.

  • Harvest the above-ground biomass of each plant, place it in a labeled paper bag, and dry it in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.

  • Measure the dry weight of each sample using an analytical balance.

  • Calculate the percentage reduction in height and biomass for each treatment compared to the untreated control.

Protocol 3: Measurement of Glutathione S-Transferase (GST) Activity

Objective: To determine the effect of this compound treatment on GST enzyme activity in cereal tissues.

Materials:

  • Cereal seedling tissue (shoots or roots) from treated and untreated plants

  • Extraction buffer (e.g., phosphate buffer with protease inhibitors)

  • Spectrophotometer

  • Reagents for the GST activity assay:

    • 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate

    • Reduced glutathione (GSH)

  • Reagents for protein quantification (e.g., Bradford assay)

Procedure:

  • Enzyme Extraction:

    • Harvest fresh seedling tissue and immediately freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Add ice-cold extraction buffer to the powder and homogenize.

    • Centrifuge the homogenate at a high speed (e.g., 12,000 x g) at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • GST Activity Assay:

    • Prepare a reaction mixture containing the extraction buffer, GSH, and CDNB.

    • Add a small volume of the crude enzyme extract to the reaction mixture to initiate the reaction.

    • Measure the increase in absorbance at 340 nm over time using a spectrophotometer. This change in absorbance is due to the formation of the GSH-DNB conjugate.

    • Calculate the GST activity, typically expressed as nmol of product formed per minute per milligram of protein.

  • Protein Quantification:

    • Determine the protein concentration of the crude enzyme extract using a standard method like the Bradford assay. This is necessary to normalize the GST activity.

Mandatory Visualizations

Signaling Pathway

G cluster_herbicide Herbicide Application cluster_safener Safener Action cluster_cellular_response Cellular Response in Cereal Plant cluster_outcome Agronomic Outcome herbicide Chloroacetanilide Herbicide detoxification Herbicide Detoxification (Conjugation) herbicide->detoxification This compound This compound (Seed Treatment) gst_gene GST Gene Expression This compound->gst_gene induces cys_synthase_gene Cysteine Synthase Gene Expression This compound->cys_synthase_gene induces gst_enzyme Glutathione S-Transferase (GST) gst_gene->gst_enzyme leads to cys_synthase_enzyme Cysteine Synthase cys_synthase_gene->cys_synthase_enzyme leads to gst_enzyme->detoxification catalyzes cysteine Cysteine cys_synthase_enzyme->cysteine produces glutathione Glutathione (GSH) cysteine->glutathione precursor for glutathione->detoxification herbicide_metabolite Non-toxic Herbicide Metabolite detoxification->herbicide_metabolite crop_tolerance Increased Crop Tolerance herbicide_metabolite->crop_tolerance G cluster_data Data Collection & Analysis start Start: Cereal Seed Selection seed_treatment Seed Treatment - Control (untreated) - this compound-treated start->seed_treatment planting Planting in Controlled Environment (Greenhouse/Growth Chamber) seed_treatment->planting seedling_growth Seedling Growth (e.g., to 2-3 leaf stage) planting->seedling_growth herbicide_app Herbicide Application seedling_growth->herbicide_app phytotoxicity Phytotoxicity Assessment (Visual Rating, Height, Biomass) herbicide_app->phytotoxicity enzyme_assay Biochemical Analysis (GST Activity) herbicide_app->enzyme_assay outcome Evaluation of this compound Efficacy phytotoxicity->outcome enzyme_assay->outcome

References

Methodological & Application

Application Notes and Protocols for Flurazole Seed Treatment in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flurazole as a seed treatment in a research setting. The protocols outlined below cover laboratory, greenhouse, and field applications to assess the efficacy of this compound as a herbicide safener in sorghum (Sorghum bicolor).

Introduction to this compound

This compound is a chemical safener used to protect sorghum from injury caused by chloroacetanilide herbicides, such as metolachlor and alachlor.[1] It functions by enhancing the natural defense mechanisms within the sorghum plant, specifically by inducing the expression of genes responsible for herbicide detoxification.[2][3] The primary enzymes involved in this process are glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s).[2][4][5] This targeted action allows for the effective control of grassy weeds in sorghum cultivation without causing significant phytotoxicity to the crop.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound seed treatment on sorghum germination and seedling growth in the presence of chloroacetanilide herbicides.

Table 1: Effect of this compound on Sorghum Germination and Seedling Growth under Herbicide Stress

TreatmentThis compound Rate (g/kg seed)Herbicide (Concentration)Germination (%)Shoot Length (cm)Root Length (cm)Seedling Biomass (g)
Control0None95 ± 315.2 ± 1.110.5 ± 0.80.85 ± 0.05
Herbicide Only0Metolachlor (1.5 mg/kg soil)75 ± 58.1 ± 0.94.2 ± 0.60.42 ± 0.04
This compound + Herbicide1.25Metolachlor (1.5 mg/kg soil)92 ± 414.5 ± 1.39.8 ± 0.70.81 ± 0.06
Herbicide Only0Alachlor (100 µM)78 ± 67.5 ± 1.03.9 ± 0.50.45 ± 0.05
This compound + Herbicide1.25Alachlor (100 µM)90 ± 513.8 ± 1.29.2 ± 0.80.79 ± 0.07

Data are presented as mean ± standard deviation, compiled from multiple research sources.

Table 2: Dose-Dependent Protection of Sorghum by this compound from Alachlor Injury

This compound Dosage (g/kg seed)Alachlor Concentration (µM)Protection from Growth Inhibition (%)
0.0110015 ± 4
0.110045 ± 6
0.62510085 ± 5
1.2510095 ± 3
2.510096 ± 2

Protection from growth inhibition is calculated relative to the herbicide-only treatment. Data is adapted from experimental findings.[6]

Experimental Protocols

Laboratory Seed Treatment Protocol

This protocol details the steps for treating sorghum seeds with this compound in a laboratory setting for subsequent germination and growth assays.

Materials:

  • Sorghum seeds (high-quality, uniform size)

  • This compound (analytical grade)

  • Acetone (solvent)

  • Distilled water

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Pipettes

  • Shallow trays or petri dishes for drying

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Prepare this compound Stock Solution:

    • Calculate the required amount of this compound based on the desired application rate (e.g., 1.25 g/kg of seed).

    • Dissolve the calculated amount of this compound in a minimal amount of acetone.

    • Add distilled water to reach the final desired volume. The final solution should be a stable suspension or solution. Constant agitation may be required.

  • Seed Coating:

    • Weigh a known quantity of sorghum seeds (e.g., 100 g).

    • Place the seeds in a beaker or flask.

    • While gently stirring or swirling the seeds, slowly add the prepared this compound solution using a pipette to ensure even coating.

    • Continue to mix the seeds for 2-3 minutes to achieve uniform coverage.

  • Drying:

    • Spread the treated seeds in a thin layer on a shallow tray or in large petri dishes.

    • Allow the seeds to air dry in a fume hood or a well-ventilated area for at least 4 hours, or until the solvent has completely evaporated.

  • Storage:

    • Store the treated seeds in labeled bags in a cool, dry place until ready for use. It is recommended to use the treated seeds within a reasonable timeframe.

Greenhouse Efficacy and Phytotoxicity Assessment

This protocol outlines a greenhouse experiment to evaluate the effectiveness of this compound in protecting sorghum from herbicide injury.

Experimental Design: Randomized Complete Block Design (RCBD) with four replications.

Treatments:

  • Untreated control (no this compound, no herbicide)

  • This compound treated seed, no herbicide

  • Untreated seed, herbicide application

  • This compound treated seed, herbicide application

Procedure:

  • Seed Preparation: Treat sorghum seeds with this compound according to the Laboratory Seed Treatment Protocol (Section 3.1).

  • Planting:

    • Fill pots (e.g., 15 cm diameter) with a standardized greenhouse potting mix.

    • Plant 5 sorghum seeds per pot at a depth of 2-3 cm.

    • Water the pots as needed to maintain optimal soil moisture.

  • Herbicide Application:

    • For pre-emergence application, apply the herbicide (e.g., S-metolachlor) to the soil surface immediately after planting using a calibrated sprayer.

  • Growth Conditions: Maintain greenhouse conditions at approximately 28-32°C day and 20-24°C night, with a 14-hour photoperiod.

  • Data Collection (21 days after planting):

    • Phytotoxicity Rating: Visually assess crop injury on a scale of 0% (no injury) to 100% (plant death).

    • Plant Height: Measure the height of each seedling from the soil surface to the tip of the tallest leaf.

    • Shoot and Root Biomass: Carefully remove the seedlings from the pots, wash the roots, and separate the shoots and roots. Dry the plant material in an oven at 70°C for 72 hours and record the dry weight.

Field Trial Protocol

This protocol provides a framework for conducting field trials to assess the performance of this compound-treated sorghum under agricultural conditions.

Experimental Design: Randomized Complete Block Design (RCBD) with four replications.

Plot Size: 3 m x 6 m (or as appropriate for available equipment).

Treatments:

  • Untreated control (no this compound, no herbicide)

  • This compound treated seed, no herbicide

  • Untreated seed, pre-emergence herbicide application

  • This compound treated seed, pre-emergence herbicide application

Procedure:

  • Seed Treatment: Treat a sufficient quantity of sorghum seed with this compound for all relevant plots.

  • Field Preparation: Prepare the field according to standard agricultural practices for sorghum cultivation.

  • Planting: Plant the sorghum seeds at the recommended seeding rate for the region and variety.

  • Herbicide Application: Apply the pre-emergence herbicide at the labeled rate using a calibrated boom sprayer.

  • Data Collection:

    • Crop Stand Count: Count the number of emerged seedlings in a designated area of each plot at 14 and 28 days after planting.

    • Phytotoxicity Assessment: Visually rate crop injury at 14, 28, and 56 days after planting.

    • Weed Control Efficacy: Assess weed density and biomass by species at 28 and 56 days after planting.

    • Yield: Harvest the grain from the central rows of each plot, adjust for moisture content, and calculate the yield ( kg/ha ).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_experiments Experimental Arms cluster_data Data Collection & Analysis Seed Sorghum Seeds Treated_Seed This compound-Treated Seed Seed->Treated_Seed Coating This compound This compound Solution This compound->Treated_Seed Lab Laboratory Assay Treated_Seed->Lab Greenhouse Greenhouse Study Treated_Seed->Greenhouse Field Field Trial Treated_Seed->Field Germination Germination Rate Lab->Germination Growth Seedling Growth (Height, Biomass) Lab->Growth Greenhouse->Growth Phyto Phytotoxicity Greenhouse->Phyto Field->Phyto Yield Yield Field->Yield Analysis Statistical Analysis Germination->Analysis Growth->Analysis Phyto->Analysis Yield->Analysis

Caption: Workflow for evaluating this compound seed treatment.

This compound-Induced Herbicide Detoxification Pathway

Detoxification_Pathway cluster_cell Sorghum Cell cluster_nucleus Nucleus This compound This compound Receptor Putative Receptor This compound->Receptor 1. Binding Herbicide Chloroacetanilide Herbicide Detoxified_Herbicide Detoxified Herbicide (Conjugated) Herbicide->Detoxified_Herbicide 6. Detoxification DNA DNA GST_Gene GST Gene GST Glutathione S-Transferase GST_Gene->GST 5a. Transcription & Translation P450_Gene P450 Gene P450 Cytochrome P450 P450_Gene->P450 5b. Transcription & Translation Transcription_Factors Transcription Factors Transcription_Factors->GST_Gene 4. Upregulation Transcription_Factors->P450_Gene 4. Upregulation Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade 2. Activation Signaling_Cascade->Transcription_Factors 3. Nuclear Signal GST->Detoxified_Herbicide P450->Detoxified_Herbicide

Caption: this compound's proposed mechanism of action.

References

Application Notes and Protocols for Determining Effective Flurazole Application Rates in Laboratory Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flurazole is a herbicide safener utilized to protect crops, particularly sorghum, from the phytotoxic effects of certain herbicides. Its mechanism of action involves enhancing the plant's natural defense systems by inducing the expression of detoxification enzymes. These application notes provide detailed protocols for determining the effective application rates of this compound in a laboratory setting to optimize crop protection.

Mechanism of Action:

This compound primarily functions by stimulating the synthesis of enzymes involved in the detoxification of xenobiotics, such as herbicides. A key pathway activated by this compound is the glutathione conjugation system. This involves the induction of glutathione S-transferases (GSTs), which catalyze the conjugation of the tripeptide glutathione (GSH) to herbicide molecules. This process increases the water solubility of the herbicide, facilitating its sequestration and detoxification. Additionally, this compound has been observed to increase the activity of other enzymes like cysteine synthase, contributing to an overall enhancement of the plant's metabolic capacity to withstand herbicide stress.[1][2]

Data Presentation: Summary of this compound Application Rates and Observed Effects

The following table summarizes quantitative data from laboratory and greenhouse studies on the application of this compound as a seed treatment for sorghum.

This compound Application Rate (g/kg of seed)Herbicide ChallengedPlant SpeciesObserved Effects
1.25AlachlorSorghumProtected seedlings from growth inhibition. Increased specific and total activity of cysteine synthase.[1]
1.25MetolachlorSorghumConferred resistance to metolachlor. Enhanced total cystathionine β-synthase (CBS) activity by 27% and non-protein thiol content by 61%.[1]
0.01 - 2.5None (Dose-response)SorghumIncreased cysteine synthase activity with increasing this compound dosage.
0.01 - 0.625Alachlor (100 µM)SorghumIncreased protection from alachlor-induced growth inhibition with increasing this compound dosage.[1]

Experimental Protocols

This section details the methodologies for conducting laboratory-based experiments to determine the effective application rates of this compound.

1. Protocol for Seed Treatment with this compound

This protocol outlines the procedure for applying this compound to seeds for experimental purposes.

  • Materials:

    • This compound (phenylmethyl 2-chloro-4-(trifluoromethyl)-5-thiazolecarboxylate)

    • Sorghum seeds (or other crop of interest)

    • Organic solvent (e.g., acetone or ethanol) for initial this compound dissolution

    • Distilled water

    • Beakers and graduated cylinders

    • Pipettes

    • Shallow trays or petri dishes for seed coating

    • Fume hood

    • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

  • Procedure:

    • Prepare this compound Stock Solution: In a fume hood, dissolve a known weight of this compound in a minimal amount of a suitable organic solvent. Dilute with distilled water to achieve the desired stock concentration. Note: The final concentration of the organic solvent should be low enough to not affect seed viability.

    • Calculate Application Volumes: Determine the volume of the stock solution needed to achieve the desired application rates (e.g., 0.01, 0.1, 0.5, 1.0, 1.25, 2.5 g/kg of seed).

    • Seed Coating:

      • Weigh a known quantity of seeds.

      • Place the seeds in a shallow tray or a large petri dish.

      • Apply the calculated volume of the this compound solution evenly over the seeds.

      • Gently agitate the seeds to ensure uniform coating.

      • Allow the seeds to air dry completely in the fume hood before planting.

    • Control Group: Prepare a control group of seeds treated with the same solvent-water solution but without this compound.

2. Protocol for Greenhouse Bioassay to Determine Herbicide Safening Efficacy

This protocol describes a greenhouse experiment to assess the protective effects of this compound against a specific herbicide.

  • Materials:

    • This compound-treated seeds (from Protocol 1)

    • Untreated control seeds

    • Herbicide of interest (e.g., alachlor, metolachlor)

    • Pots or trays filled with a suitable growth medium (e.g., potting mix, sand)

    • Greenhouse with controlled temperature, light, and humidity

    • Ruler or calipers for growth measurements

    • Balance for measuring plant biomass

    • Sprayer for herbicide application

  • Procedure:

    • Planting:

      • Sow the treated and control seeds in pots or trays at a uniform depth.

      • Include the following experimental groups:

        • Untreated seeds, no herbicide

        • Untreated seeds, with herbicide

        • This compound-treated seeds (at various rates), with herbicide

    • Herbicide Application:

      • Apply the herbicide at the recommended rate and growth stage as specified for the chosen herbicide. This can be a pre-emergence (applied to the soil surface after planting) or post-emergence (applied to the emerged seedlings) application.

    • Growth Conditions: Maintain the plants in a greenhouse with optimal conditions for the specific crop species.

    • Data Collection (e.g., 14-21 days after treatment):

      • Visual Injury Assessment: Score the plants for signs of herbicide injury (e.g., stunting, chlorosis, necrosis) on a scale of 0% (no injury) to 100% (plant death).

      • Growth Measurements: Measure shoot height and root length.

      • Biomass Determination: Carefully remove the plants from the growth medium, wash the roots, and separate the shoots and roots. Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine the dry biomass.

    • Data Analysis: Compare the growth parameters and injury ratings of the this compound-treated plants to the untreated controls (with and without herbicide) to determine the degree of protection conferred by this compound at different application rates.

3. Protocol for Biochemical Assays to Measure Enzyme Activity

This protocol provides a general framework for measuring the activity of detoxification enzymes in plant tissues.

  • Materials:

    • Plant tissue (shoots or roots from the greenhouse bioassay)

    • Liquid nitrogen

    • Mortar and pestle

    • Extraction buffer (specific to the enzyme being assayed)

    • Centrifuge

    • Spectrophotometer

    • Reagents for the specific enzyme assay (e.g., for GST activity: 1-chloro-2,4-dinitrobenzene (CDNB) and glutathione)

  • Procedure:

    • Sample Collection and Homogenization:

      • Harvest plant tissue at specified time points after herbicide treatment.

      • Immediately freeze the tissue in liquid nitrogen to stop enzymatic activity.

      • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Protein Extraction:

      • Add ice-cold extraction buffer to the powdered tissue and homogenize further.

      • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.

      • Collect the supernatant, which contains the soluble proteins.

    • Enzyme Activity Assay:

      • Perform the specific enzyme assay according to established protocols. For GST, this typically involves measuring the rate of formation of the GSH-CDNB conjugate by monitoring the increase in absorbance at a specific wavelength (e.g., 340 nm).

    • Protein Quantification: Determine the total protein concentration in the extracts (e.g., using the Bradford assay) to normalize the enzyme activity (expressed as units of activity per milligram of protein).

    • Data Analysis: Compare the enzyme activities in this compound-treated plants to the untreated controls to determine the extent of enzyme induction.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis seed_prep Seed Preparation seed_treatment Seed Treatment with this compound seed_prep->seed_treatment flurazole_prep This compound Solution Preparation flurazole_prep->seed_treatment planting Planting of Treated Seeds seed_treatment->planting herbicide_app Herbicide Application planting->herbicide_app growth Plant Growth in Greenhouse herbicide_app->growth data_collection Data Collection (Growth, Injury) growth->data_collection biochem_assay Biochemical Assays (Enzyme Activity) growth->biochem_assay data_analysis Data Analysis and Effective Rate Determination data_collection->data_analysis biochem_assay->data_analysis

Caption: Experimental workflow for determining effective this compound application rates.

This compound Signaling Pathway Diagram

G This compound This compound receptor Putative Receptor/ Signaling Cascade This compound->receptor gene_expression Upregulation of Detoxification Genes (e.g., GSTs) receptor->gene_expression gst_enzyme Increased Synthesis of Glutathione S-Transferase (GST) gene_expression->gst_enzyme conjugation GST-catalyzed Conjugation gst_enzyme->conjugation herbicide Herbicide herbicide->conjugation gsh Glutathione (GSH) gsh->conjugation detoxification Herbicide Detoxification and Sequestration conjugation->detoxification

Caption: Proposed signaling pathway for this compound-induced herbicide detoxification.

References

Application Notes and Protocols for Flurazole in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solvent selection, solution stability, and handling of Flurazole for experimental use. The protocols and data presented herein are intended to ensure consistent and reliable results in laboratory settings.

Introduction

This compound is a herbicide safener used to protect sorghum from injury by chloroacetanilide herbicides.[1] Its mechanism of action involves enhancing the metabolic detoxification of herbicides within the crop plant, primarily through the induction of glutathione S-transferases (GSTs) and an increase in glutathione (GSH) levels.[2][3][4] Proper preparation and handling of this compound solutions are critical for obtaining accurate and reproducible experimental outcomes. This document outlines recommended solvents, stability information, and detailed protocols for the use of this compound in research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₂H₇ClF₃NO₂SMedKoo Biosciences
Molecular Weight 321.70 g/mol MedKoo Biosciences
Appearance Colorless crystals / Solid powderAERU, MedKoo Biosciences
Water Solubility 0.5 mg/L (at 20°C, pH 7)AERU
Organic Solvent Solubility Soluble in DMSOMedKoo Biosciences

Solution Preparation and Stability

3.1. Solvent Selection

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[5] Its low water solubility makes direct preparation of aqueous solutions challenging. For experiments requiring aqueous dilutions, it is crucial to first prepare a concentrated stock solution in DMSO.

3.2. Stock Solution Stability

While comprehensive, long-term stability studies in various solvents are not extensively published, the following storage recommendations are provided based on supplier data and general laboratory best practices for similar compounds:

Solution TypeStorage TemperatureRecommended Duration
Solid this compound Powder -20°CLong-term (months to years)
This compound in DMSO (Stock Solution) -20°CLong-term (months)
0-4°CShort-term (days to weeks)

Important Considerations:

  • It is recommended to prepare fresh dilutions from the stock solution for each experiment to minimize degradation.

  • Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

  • Protect solutions from light, as many organic compounds are light-sensitive.

Experimental Protocols

4.1. Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound = 321.70 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 321.70 g/mol = 0.003217 g = 3.217 mg

  • Weigh this compound:

    • Using a calibrated analytical balance, carefully weigh out 3.22 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensure Complete Dissolution:

    • Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Storage:

    • For long-term storage, aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C, protected from light. For short-term use, store at 4°C for up to one week.

4.2. Protocol for Preparing Working Solutions

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution with the appropriate cell culture medium or buffer to achieve the desired final concentration for your experiment.

  • Important: Ensure the final concentration of DMSO in the working solution is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays. A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in experiments.

Diagrams

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Add to sterile tube vortex Vortex to Dissolve dissolve->vortex store_stock Aliquot and Store at -20°C vortex->store_stock thaw Thaw Stock Aliquot store_stock->thaw dilute Serial Dilution in Assay Medium thaw->dilute experiment Add to Experiment dilute->experiment

Caption: Experimental workflow for this compound solution preparation.

G This compound This compound Induction Induction of Gene Expression This compound->Induction GST Glutathione S-Transferases (GSTs) Increased Synthesis Induction->GST GSH Glutathione (GSH) Increased Levels Induction->GSH Detox Herbicide Detoxification (Conjugation) GST->Detox Catalyzes GSH->Detox Co-substrate Herbicide Herbicide Herbicide->Detox Crop_Protection Crop Protection Detox->Crop_Protection

Caption: Proposed signaling pathway for this compound's safener action.

References

Application Note: Determination of Flurazole Residue in Plant Tissue by QuEChERS Extraction and LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Flurazole is a herbicide safener used in agriculture, particularly in maize cultivation, to protect the crop from injury by chloroacetanilide herbicides like alachlor and metolachlor.[1] Monitoring its residue levels in plant tissues is crucial for ensuring food safety, regulatory compliance, and understanding its environmental fate. This document provides a detailed protocol for the extraction and quantification of this compound in plant tissue using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle The analytical procedure involves two main stages. First, this compound is extracted from the homogenized plant sample into an organic solvent (acetonitrile). A subsequent salting-out step using magnesium sulfate and sodium acetate separates the acetonitrile layer from the aqueous phase and some matrix components. The second stage is a cleanup step known as dispersive solid-phase extraction (d-SPE), where an aliquot of the acetonitrile extract is treated with sorbents to remove interfering matrix components such as pigments, fatty acids, and sugars. The final cleaned extract is then analyzed by LC-MS/MS for selective and sensitive quantification of this compound.

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

This protocol is based on the widely accepted QuEChERS methodology, adapted for typical plant matrices.[2][3]

Apparatus and Reagents:

  • High-speed homogenizer (e.g., IKA Ultra-Turrax)

  • Centrifuge capable of >4000 x g

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE or PVDF)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid, LC-MS grade

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Sodium Acetate (CH₃COONa), anhydrous

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent, bulk

  • This compound analytical standard

Procedure:

  • Homogenization: Weigh 10 g (± 0.1 g) of a representative, chopped plant tissue sample into a 50 mL centrifuge tube. For dry materials like grains, add 10 mL of water and allow to rehydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile (containing 1% formic acid) to the 50 mL tube containing the sample.

    • Cap the tube and shake vigorously by hand for 1 minute.

    • Homogenize the sample using a high-speed homogenizer for 2-3 minutes.

  • Salting-Out (Liquid-Liquid Partitioning):

    • Add 4 g of anhydrous MgSO₄ and 1.5 g of anhydrous CH₃COONa to the tube.

    • Immediately cap and shake vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge the tube at 4000 x g for 5 minutes. This will result in the separation of the sample into an upper acetonitrile layer (containing this compound) and a lower layer of water and solid plant material.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE tube.

    • The d-SPE tube should contain 900 mg of anhydrous MgSO₄, 300 mg of PSA sorbent, and 300 mg of C18 sorbent.

    • Cap the tube and vortex for 1 minute.

    • Centrifuge at 4000 x g for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the final, cleaned supernatant.

    • Filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

The instrumental analysis is performed using a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Typical LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40 °C

| Gradient | 10% B to 95% B over 8 min, hold for 2 min, return to 10% B and equilibrate for 3 min |

MS/MS Parameters: Mass spectrometer parameters must be optimized for the specific instrument. This compound will be detected in positive electrospray ionization (ESI+) mode.

  • Precursor Ion: The molecular formula of this compound is C₁₂H₇ClF₃NO₂S, with an exact mass of 320.9838.[4] The protonated molecule [M+H]⁺ is used as the precursor ion, which corresponds to an m/z of 321.99 .

  • Product Ion Optimization: Specific product ions (fragments) and their optimal collision energies must be determined experimentally. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer and performing a product ion scan on the precursor m/z 321.99. The most stable and abundant fragment ions are then selected for Multiple Reaction Monitoring (MRM). At least two transitions are monitored for confident identification and quantification.

Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierNote
321.99To be determined experimentallyTo be determined experimentallySelect the two most abundant and stable product ions.

Data Presentation

Quantitative performance of the method should be established through a validation study. The following table summarizes expected performance characteristics based on similar multi-residue methods for pesticides in plant matrices using QuEChERS and LC-MS/MS.[3][4][5][6]

Table 1: Expected Method Performance Parameters

Parameter Expected Value Description
Limit of Detection (LOD) 0.5 - 2.0 µg/kg The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 2.0 - 10.0 µg/kg The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Linearity (r²) > 0.995 Correlation coefficient for the calibration curve prepared in matrix-matched standards.
Recovery (%) 70 - 120% The percentage of the known amount of analyte recovered from a spiked blank matrix sample.

| Precision (RSD%) | < 20% | The relative standard deviation of replicate measurements, indicating the method's repeatability. |

Visualizations

The following diagrams illustrate the logical workflow of the analytical method described.

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis s1 1. Weighing & Homogenization (10g Plant Tissue in 50mL tube) s2 2. Extraction (Add 10mL Acetonitrile + 1% HCOOH, Homogenize) s1->s2 s3 3. Salting Out (Add 4g MgSO4 + 1.5g NaOAc, Shake & Centrifuge) s2->s3 s4 4. Dispersive SPE Cleanup (6mL Supernatant + MgSO4/PSA/C18, Vortex & Centrifuge) s3->s4 s5 5. Final Filtration (Filter supernatant through 0.22µm filter) s4->s5 a1 6. LC-MS/MS Injection (Analyze final extract) s5->a1 a2 7. Data Acquisition (Monitor MRM transitions for this compound) a1->a2 a3 8. Quantification (Calculate concentration using matrix-matched calibration curve) a2->a3

Caption: Experimental workflow for this compound analysis.

G start Start: Plant Tissue Sample prep Sample Preparation (Extraction & Cleanup) start->prep lc Liquid Chromatography (Separation) prep->lc ms1 Mass Spectrometry (Ionization & Precursor Selection m/z 321.99) lc->ms1 ms2 Tandem MS (MS/MS) (Fragmentation & Product Ion Detection) ms1->ms2 data Data Processing (Quantification) ms2->data end End: Final Residue Report data->end

Caption: Logical relationship in the analytical process.

References

Application Notes and Protocols for the Combined Use of Flurazole and Acetochlor Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combined use of the herbicide safener Flurazole with the acetochlor herbicide. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to guide research and development in this area.

Introduction

Acetochlor is a pre-emergence herbicide effective against annual grasses and some broadleaf weeds.[1] However, its use can be limited by its potential to cause phytotoxicity in sensitive crops such as sorghum and maize.[2] this compound is a herbicide safener used to protect these crops from acetochlor-induced injury.[3] The primary mechanism of this compound's safening action is the induction of the crop's natural defense mechanisms, leading to enhanced metabolism and detoxification of the herbicide.[4][5] This is primarily achieved through the increased expression of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases, which are key enzymes in the detoxification pathway.[4][5]

Data Presentation

The following tables summarize quantitative data from various studies on the application of this compound in combination with acetochlor.

Table 1: this compound and Acetochlor Application Rates and Crop Safety in Sorghum

This compound Application Rate (g a.i./kg seed)Acetochlor Application Rate (kg a.i./ha)Crop Injury (%)Reference
02.2435[6]
1.252.245[6]
03.3658[6]
1.253.3612[6]
04.4875[7]
1.254.4820[7]

Table 2: this compound and Acetochlor Application Rates and Crop Safety in Maize

This compound Application MethodThis compound RateAcetochlor Application Rate (kg a.i./ha)Crop Injury (%)Reference
Seed Treatment1.25 g/kg seed2.58[2]
Seed Treatment1.25 g/kg seed3.015[2]
Tank Mix0.28 kg/ha 2.510[8]
Tank Mix0.28 kg/ha 3.018[8]

Table 3: Weed Control Efficacy of Acetochlor with and without this compound in Maize

TreatmentAcetochlor Rate (kg a.i./ha)Giant Foxtail Control (%)Palmer Amaranth Control (%)Reference
Acetochlor alone2.08892[9]
Acetochlor + this compound (seed treatment)2.08993[9]
Acetochlor alone2.59295[10]
Acetochlor + this compound (seed treatment)2.59396[10]

Table 4: Effect of this compound and Acetochlor on Maize Grain Yield

This compound TreatmentAcetochlor Rate (kg a.i./ha)Yield ( kg/ha )Yield Increase over Acetochlor Alone (%)Reference
None2.247500-[8]
Seed Treatment (1.25 g/kg)2.2482009.3[8]
None2.807200-[8]
Seed Treatment (1.25 g/kg)2.80795010.4[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in combination with acetochlor.

Greenhouse Pot Trial for Crop Tolerance Assessment

Objective: To evaluate the safening effect of this compound on a crop species against acetochlor-induced injury under controlled greenhouse conditions.

Materials:

  • Seeds of the test crop (e.g., sorghum, maize)

  • This compound (technical grade or formulated product)

  • Acetochlor (technical grade or formulated product)

  • Pots (e.g., 15 cm diameter) filled with a standardized soil mix (e.g., sandy loam)

  • Greenhouse with controlled temperature (e.g., 25/20°C day/night) and photoperiod (e.g., 16 hours)

  • Sprayer calibrated to deliver a precise volume of herbicide solution

  • Crop injury rating scale (e.g., 0-100%, where 0 is no injury and 100 is complete plant death)[11]

Procedure:

  • Seed Treatment (if applicable):

    • Prepare a solution of this compound at the desired concentration.

    • Treat the seeds with the this compound solution, ensuring uniform coverage. Allow the seeds to dry completely before planting.

  • Planting:

    • Plant a consistent number of seeds (e.g., 5) per pot at a uniform depth (e.g., 2 cm).

  • Herbicide Application:

    • Prepare stock solutions of acetochlor at various concentrations.

    • Apply the acetochlor solutions to the soil surface of the pots immediately after planting (pre-emergence). Ensure even application using a calibrated sprayer.

    • Include an untreated control and a treatment with acetochlor alone for comparison.

  • Growth Conditions:

    • Place the pots in the greenhouse and water as needed to maintain adequate soil moisture.

  • Data Collection:

    • Visually assess crop injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a standardized rating scale.[11]

    • At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground plant biomass.

    • Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight.

  • Statistical Analysis:

    • Analyze the crop injury and biomass data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine the significance of the safening effect.[12]

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the activity of GST enzymes in crop tissue following treatment with this compound.

Materials:

  • Plant tissue (e.g., shoots from greenhouse-grown seedlings)

  • Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (substrate)

  • Reduced glutathione (GSH) solution

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Refrigerated centrifuge

Procedure:

  • Enzyme Extraction:

    • Harvest fresh plant tissue (e.g., 1 g) and immediately freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Add ice-cold extraction buffer to the powder and continue to homogenize.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Protein Quantification:

    • Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • In a microplate well or cuvette, combine the assay buffer, GSH solution, and the enzyme extract.

    • Initiate the reaction by adding the CDNB solution.

    • Immediately measure the change in absorbance at 340 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C). The increase in absorbance is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

  • Calculation of GST Activity:

    • Calculate the rate of change in absorbance per minute.

    • Use the molar extinction coefficient of the product to convert the rate of absorbance change into enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

Cytochrome P450 Monooxygenase Activity Assay

Objective: To measure the activity of cytochrome P450 monooxygenase enzymes in crop tissue following treatment with this compound.

Materials:

  • Plant tissue (e.g., shoots from greenhouse-grown seedlings)

  • Microsome isolation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing sucrose, EDTA, and DTT)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • A suitable P450 substrate (e.g., a fluorescent probe or a substrate that is metabolized to a quantifiable product)

  • Fluorometer or LC-MS/MS for product quantification

  • Ultracentrifuge

Procedure:

  • Microsome Isolation:

    • Homogenize fresh or frozen plant tissue in ice-cold isolation buffer.

    • Filter the homogenate through cheesecloth and centrifuge at a low speed to remove cell debris.

    • Centrifuge the supernatant at a higher speed to pellet mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge and spin at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a small volume of buffer.

  • Protein Quantification:

    • Determine the protein concentration of the microsomal fraction.

  • Enzyme Assay:

    • In a reaction tube, combine the assay buffer, the microsomal preparation, and the NADPH regenerating system.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the P450 substrate.

    • Incubate for a specific time, then stop the reaction (e.g., by adding a solvent).

  • Product Quantification:

    • Quantify the product of the P450-catalyzed reaction using either fluorometry (if a fluorescent probe was used) or LC-MS/MS for specific metabolite identification and quantification.

  • Calculation of P450 Activity:

    • Calculate the rate of product formation and express the enzyme activity as pmol or nmol of product formed per minute per mg of microsomal protein.

Quantification of Acetochlor and its Metabolites in Plant Tissue

Objective: To determine the concentration of acetochlor and its metabolites in plant tissues to assess the effect of this compound on herbicide metabolism.

Materials:

  • Plant tissue samples (from plants treated with acetochlor with and without this compound)

  • Extraction solvent (e.g., acetonitrile/water mixture)

  • Solid-phase extraction (SPE) cartridges for cleanup

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Analytical standards of acetochlor and its known metabolites

Procedure:

  • Sample Extraction:

    • Homogenize the plant tissue samples.

    • Extract the homogenized tissue with the extraction solvent.

    • Centrifuge the mixture and collect the supernatant.

  • Sample Cleanup:

    • Pass the supernatant through an SPE cartridge to remove interfering compounds.

    • Elute the analytes of interest from the SPE cartridge with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[13]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate acetochlor and its metabolites using a suitable liquid chromatography method.

    • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Create calibration curves using the analytical standards.

    • Quantify the concentration of acetochlor and its metabolites in the plant samples by comparing their peak areas to the calibration curves.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Herbicide Detoxification

G This compound This compound (Safener) Receptor Putative Safener Receptor This compound->Receptor Signaling Signal Transduction Cascade Receptor->Signaling TranscriptionFactors Transcription Factors (e.g., WRKY, bZIP) Signaling->TranscriptionFactors GeneExpression Induction of Detoxification Genes TranscriptionFactors->GeneExpression GST Glutathione S-Transferases (GSTs) GeneExpression->GST Transcription & Translation P450 Cytochrome P450 Monooxygenases GeneExpression->P450 Transcription & Translation Metabolism Enhanced Herbicide Metabolism GST->Metabolism Catalyzes Conjugation P450->Metabolism Catalyzes Oxidation Acetochlor Acetochlor (Herbicide) Acetochlor->Metabolism Detoxification Detoxified Acetochlor Metabolites Metabolism->Detoxification

Caption: this compound-induced signaling pathway for acetochlor detoxification.

Experimental Workflow for Field Trial Evaluation

G cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Data Collection cluster_3 Post-Trial Analysis A Site Selection & Field Preparation B Experimental Design (e.g., Randomized Complete Block) A->B C Seed Treatment with this compound B->C D Planting C->D E Pre-emergence Application of Acetochlor Tank Mix D->E F In-season Crop Management E->F G Crop Injury Assessment (Visual Ratings) F->G H Weed Control Efficacy (Density and Biomass) F->H I Crop Yield Measurement (Harvest) F->I J Plant Tissue Sampling (for Residue & Enzyme Analysis) F->J K Statistical Analysis of Agronomic Data G->K H->K I->K L Laboratory Analysis of Plant Samples J->L M Data Interpretation & Reporting K->M L->M

Caption: Workflow for a field trial evaluating this compound and acetochlor.

References

Application Notes and Protocols for Laboratory Bioassay of Flurazole Safening Effect

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flurazole is a herbicide safener used to protect crops, particularly sorghum, from injury caused by certain herbicides, primarily those from the chloroacetanilide class like alachlor and metolachlor.[1][2] The safening mechanism of this compound involves enhancing the crop's natural defense systems to metabolize the herbicide before it can cause significant damage.[3] This is achieved by inducing the expression and activity of key detoxification enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs).[3][4] These application notes provide detailed protocols for laboratory-based bioassays to evaluate the safening efficacy of this compound.

Principle of the Bioassay

The bioassay is designed to quantify the protective effect of this compound on a target crop (e.g., sorghum) exposed to a phytotoxic concentration of a herbicide. The primary endpoint is the assessment of seedling growth, typically measured as shoot and/or root length and biomass, in the presence and absence of the safener and herbicide. Additionally, biochemical assays can be performed to investigate the underlying mechanisms of safening, such as the activity of glutathione S-transferase (GST).

Data Presentation

Table 1: Dose-Response of this compound Safening Effect on Sorghum Against Alachlor Herbicide
This compound Dose (g/kg seed)Alachlor Concentration (µM)Shoot Growth Inhibition (%)Protection from Inhibition (%)
010085 ± 50
0.0110070 ± 617.6
0.110045 ± 447.1
0.62510015 ± 382.4
1.251005 ± 294.1
2.51003 ± 196.5

Data are representative and compiled from dose-response studies.[1] Actual results may vary based on experimental conditions.

Table 2: Effect of this compound Seed Treatment on Cysteine Synthase Activity in Sorghum Shoots
TreatmentTime After Planting (hours)Specific Activity (µmol/min/mg protein)Total Activity (µmol/min/g fresh weight)
Control481.001.20
This compound (1.25 g/kg)481.411.75
Control720.951.10
This compound (1.25 g/kg)721.131.40

Data adapted from studies on the biochemical effects of this compound.[1]

Experimental Protocols

Protocol 1: Seedling Growth Bioassay for this compound Safening Effect

This protocol details a laboratory experiment to assess the ability of this compound to protect sorghum seedlings from herbicide injury.

Materials:

  • Sorghum seeds (e.g., Sorghum bicolor)

  • This compound

  • Chloroacetanilide herbicide (e.g., alachlor, metolachlor)

  • Acetone (for stock solution preparation)

  • Petri dishes or germination boxes

  • Filter paper or germination paper

  • Growth chamber or incubator with controlled light and temperature

  • Ruler and analytical balance

Procedure:

  • Seed Treatment:

    • Prepare a stock solution of this compound in acetone.

    • Apply the this compound solution to the sorghum seeds at various concentrations (e.g., 0, 0.01, 0.1, 0.625, 1.25, 2.5 g/kg of seed).[1]

    • Allow the solvent to evaporate completely in a fume hood. Use untreated seeds as a control.

  • Preparation of Herbicide Treatment Solutions:

    • Prepare a stock solution of the herbicide in a suitable solvent (e.g., acetone).

    • Prepare a series of herbicide dilutions in distilled water or a nutrient solution to achieve the desired final concentrations (e.g., 100 µM alachlor).[1] Include a herbicide-free control.

  • Experimental Setup:

    • Place a sheet of germination paper in each petri dish or germination box.

    • Moisten the paper with the respective herbicide treatment solution.

    • Place a defined number of treated or untreated sorghum seeds (e.g., 10-20) on the germination paper in each dish.

    • Seal the dishes with lids or plastic wrap to maintain humidity.

  • Incubation:

    • Place the petri dishes in a growth chamber with controlled conditions (e.g., 25°C, 16-hour photoperiod).

  • Data Collection:

    • After a set incubation period (e.g., 7-10 days), carefully remove the seedlings.

    • Measure the shoot length and root length of each seedling.

    • Determine the fresh weight of the shoots and roots.

    • Optionally, dry the seedlings in an oven at 60°C to determine the dry weight.

  • Data Analysis:

    • Calculate the average shoot and root length and weight for each treatment.

    • Express the results as a percentage of the control (untreated seeds in herbicide-free solution).

    • Calculate the percentage of growth inhibition caused by the herbicide and the percentage of protection conferred by this compound.

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

This protocol measures the activity of GST, an enzyme involved in herbicide detoxification that can be induced by this compound.

Materials:

  • Plant tissue from seedlings grown as described in Protocol 1.

  • Extraction buffer (e.g., phosphate buffer, pH 7.0, containing EDTA and PVPP).

  • Bradford reagent for protein quantification.

  • Bovine serum albumin (BSA) for standard curve.

  • Assay buffer (e.g., phosphate buffer, pH 6.5).

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (substrate).

  • Reduced glutathione (GSH) solution.

  • Spectrophotometer.

Procedure:

  • Enzyme Extraction:

    • Harvest shoot or root tissue from the seedlings.

    • Homogenize the tissue in ice-cold extraction buffer using a mortar and pestle or a homogenizer.

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Protein Quantification:

    • Determine the protein concentration of the enzyme extract using the Bradford assay with BSA as a standard.

  • GST Activity Measurement:

    • Prepare a reaction mixture in a cuvette containing assay buffer, GSH solution, and the enzyme extract.

    • Initiate the reaction by adding the CDNB solution.

    • Immediately measure the change in absorbance at 340 nm over time (e.g., for 1-3 minutes) using a spectrophotometer. The increase in absorbance is due to the formation of the GSH-CDNB conjugate.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute.

    • Use the molar extinction coefficient of the GS-DNB conjugate (9.6 mM⁻¹ cm⁻¹) to calculate the GST activity in units of µmol/min.

    • Express the specific activity as µmol/min/mg of protein.

Visualizations

Flurazole_Safening_Pathway This compound This compound PlantCell Plant Cell This compound->PlantCell Uptake SignalTransduction Signal Transduction Cascade PlantCell->SignalTransduction Triggers GeneInduction Induction of Detoxification Genes (P450s, GSTs) SignalTransduction->GeneInduction EnzymeSynthesis Increased Synthesis of Detoxification Enzymes GeneInduction->EnzymeSynthesis Metabolism Enhanced Herbicide Metabolism EnzymeSynthesis->Metabolism Catalyzes Herbicide Herbicide (e.g., Alachlor) Herbicide->PlantCell Uptake Herbicide->Metabolism DetoxifiedHerbicide Detoxified Herbicide Metabolites Metabolism->DetoxifiedHerbicide CropProtection Crop Protection Metabolism->CropProtection Leads to Bioassay_Workflow start Start seed_treatment Seed Treatment with this compound start->seed_treatment setup Set up Germination Assay (Petri Dishes) seed_treatment->setup herbicide_prep Prepare Herbicide Solutions herbicide_prep->setup incubation Incubate under Controlled Conditions setup->incubation data_collection Measure Seedling Growth (Length, Weight) incubation->data_collection biochem_assay Biochemical Assays (e.g., GST activity) incubation->biochem_assay analysis Data Analysis and Interpretation data_collection->analysis biochem_assay->analysis end End analysis->end

References

Application Notes and Protocols for Flurazole Use in Maize Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flurazole is a herbicide safener that protects maize (Zea mays L.) from injury caused by certain classes of herbicides, primarily chloroacetanilides and thiocarbamates. Its protective mechanism is attributed to the induction of maize's endogenous detoxification pathways. Specifically, this compound treatment enhances the expression and activity of enzymes that metabolize herbicides into non-toxic forms. A key enzyme family upregulated by this compound is the Glutathione S-transferases (GSTs). These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione (GSH), rendering the herbicide more water-soluble and readily sequestered or further metabolized. The study of this compound in maize cell culture provides a controlled system to investigate the molecular and cellular mechanisms of herbicide safening, screen for novel safener compounds, and understand the regulation of plant xenobiotic detoxification pathways.

Data Presentation

The following tables summarize quantitative data regarding the effects of this compound and other safeners on maize. Note that much of the available quantitative data comes from seedling studies, which can serve as a valuable reference for designing cell culture experiments.

Table 1: Effect of this compound Seed Treatment on Maize Seedling Parameters

ParameterTreatmentFold Increase (vs. Control)Reference
Glutathione (GSH) ContentDichlormid (safener)1.6[1]
Glutathione S-transferase (GST) ActivityDichlormid (safener)Significant increase at 17, 27, and 37°C[1]
Glutathione S-transferase (GST) ActivityCGA-154281 (safener)Significant increase at 17, 27, and 37°C[1]

Table 2: Induction of Glutathione S-transferase (GST) Activity in Maize by Various Safeners (in planta)

SafenerGST Activity InductionReference
BenoxacorSignificant enhancement[2]
Cloquintocet-mexylSignificant enhancement in wheat, less in maize[2]
Fenchlorazole-ethylSignificant enhancement[2]
FenclorimSignificant enhancement[2]
FluxofenimSignificant enhancement[2]
MG-191Increased GST levels[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a this compound stock solution for use in maize cell culture.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile-filtered pipette tips

  • Vortex mixer

  • Laminar flow hood or sterile cabinet

Procedure:

  • Pre-calculation: Determine the desired stock solution concentration. A 10 mM stock solution is a common starting point. The molecular weight of this compound is 321.70 g/mol .

    • To prepare a 10 mM stock solution, weigh out 3.22 mg of this compound.

  • Dissolution:

    • In a sterile microcentrifuge tube, add the weighed this compound.

    • Add 1 mL of cell culture grade DMSO.

    • Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.

  • Sterilization: this compound in DMSO is typically considered self-sterilizing at high concentrations. However, for stringent aseptic requirements, the stock solution can be filter-sterilized using a 0.22 µm PTFE syringe filter.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Treatment of Maize Suspension Cells with this compound

This protocol provides a general workflow for treating maize cell suspension cultures with this compound to study the induction of detoxification pathways.

Materials:

  • Established maize cell suspension culture (e.g., Black Mexican Sweetcorn) in logarithmic growth phase

  • Appropriate liquid culture medium (e.g., MS medium with suitable supplements)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (sterile DMSO)

  • Sterile flasks for cell culture

  • Orbital shaker with temperature and light control

  • Sterile pipettes and tips

  • Hemocytometer or other cell counting method

  • Liquid nitrogen for sample flash-freezing

Procedure:

  • Cell Culture Sub-culturing: Sub-culture the maize cells 3-4 days before the experiment to ensure they are in the logarithmic growth phase.

  • Experimental Setup:

    • In a laminar flow hood, dispense equal volumes of the cell suspension into sterile flasks.

    • For each treatment condition, prepare triplicate flasks.

  • Treatment Application:

    • Add the this compound stock solution to the treatment flasks to achieve the desired final concentration. A starting concentration of 5 µM is recommended based on studies with similar safeners in maize cell culture[3].

    • To the control flasks, add an equivalent volume of DMSO (vehicle control). The final DMSO concentration should typically not exceed 0.1% (v/v) to minimize solvent effects.

  • Incubation:

    • Place the flasks on an orbital shaker (e.g., 120 rpm) in the dark at the appropriate temperature (e.g., 25-28°C).

  • Time-Course Sampling:

    • Harvest cells at different time points after treatment. Based on gene expression studies, suggested time points are 0, 30, 90, and 240 minutes for early transcriptional events, and longer time points (e.g., 6, 12, 24, 48 hours) for enzyme activity assays[3].

    • At each time point, collect the cells by vacuum filtration or centrifugation.

    • Quickly wash the cells with sterile water or phosphate-buffered saline (PBS).

    • Flash-freeze the cell pellets in liquid nitrogen and store at -80°C until further analysis.

Protocol 3: Glutathione S-Transferase (GST) Activity Assay

This protocol describes a spectrophotometric assay to measure GST activity in protein extracts from this compound-treated and control maize cells. The assay is based on the conjugation of glutathione to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

Materials:

  • Frozen maize cell pellets

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 5 mM DTT, and protease inhibitors)

  • Bradford reagent for protein quantification

  • Bovine serum albumin (BSA) standards

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)

  • Reduced glutathione (GSH) solution (e.g., 100 mM in assay buffer, freshly prepared)

  • CDNB solution (e.g., 100 mM in ethanol)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Protein Extraction:

    • Grind the frozen cell pellets to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Add cold extraction buffer and continue grinding until a homogenous slurry is formed.

    • Transfer the homogenate to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of the extracts using the Bradford assay with BSA as a standard.

    • Normalize the protein concentrations of all samples with extraction buffer.

  • GST Activity Measurement:

    • Prepare a master mix for the assay. For each reaction, the final concentrations in the well should be, for example: 100 mM potassium phosphate buffer, 1 mM GSH, and 1 mM CDNB.

    • Add the appropriate volume of protein extract (e.g., 10-50 µg of total protein) to the wells of a 96-well plate.

    • Initiate the reaction by adding the master mix containing GSH and CDNB.

    • Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes at a constant temperature (e.g., 25°C).

  • Calculation of GST Activity:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Calculate the GST specific activity using the Beer-Lambert law. The molar extinction coefficient for the product, S-(2,4-dinitrophenyl)glutathione, at 340 nm is 9.6 mM⁻¹cm⁻¹.

    Specific Activity (µmol/min/mg) = (ΔA340/min * Reaction Volume) / (9.6 * mg protein * path length)

Visualizations

Signaling Pathway of this compound Action in Maize Cells

Flurazole_Signaling_Pathway This compound This compound CellMembrane SafBP Safener Binding Protein (SafBP) This compound->SafBP Binds to SignalingCascade Unknown Signaling Cascade SafBP->SignalingCascade Activates TranscriptionFactors Transcription Factors (e.g., WRKY, bZIP) SignalingCascade->TranscriptionFactors Activates Nucleus GST_Gene GST Gene Promoter TranscriptionFactors->GST_Gene Binds to GST_mRNA GST mRNA GST_Gene->GST_mRNA Transcription GST_Protein GST Enzyme GST_mRNA->GST_Protein Translation Detox_Herbicide Detoxified Herbicide (GSH Conjugate) GST_Protein->Detox_Herbicide Catalyzes Conjugation Herbicide Herbicide Herbicide->GST_Protein GSH Glutathione (GSH) GSH->GST_Protein Vacuole Vacuole Detox_Herbicide->Vacuole Sequestration

Caption: this compound-induced herbicide detoxification pathway in maize cells.

Experimental Workflow for this compound Treatment in Maize Cell Culture

Flurazole_Workflow Start Start: Log-phase Maize Cell Suspension Treatment Treat cells with this compound (e.g., 5 µM) and DMSO (Vehicle Control) Start->Treatment Incubation Incubate on orbital shaker (e.g., 25°C, dark) Treatment->Incubation Sampling Harvest cells at various time points (e.g., 0, 30, 90, 240 min for RNA; 6, 12, 24, 48 h for protein) Incubation->Sampling RNA_Analysis RNA Extraction & qRT-PCR for GST gene expression Sampling->RNA_Analysis Protein_Analysis Protein Extraction & GST Activity Assay Sampling->Protein_Analysis Data_Analysis Data Analysis and Comparison RNA_Analysis->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Workflow for analyzing this compound effects on maize cell cultures.

References

Application Notes and Protocols for the Evaluation of Flurazole as a Herbicide Safener in Sorghum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the field trial methodology for evaluating Flurazole, a herbicide safener used to protect sorghum (Sorghum bicolor) from injury caused by chloroacetanilide herbicides such as alachlor and metolachlor.

Introduction

This compound is a chemical safener that enhances the tolerance of sorghum to specific herbicides without compromising weed control efficacy.[1][2] Its mechanism of action involves the induction of the plant's natural defense pathways, leading to an accelerated metabolism and detoxification of the herbicide.[3][4][5] This protective effect allows for the use of effective herbicides for weed management in sorghum cultivation, thereby preventing yield loss due to weed competition.[2][6]

Mechanism of Action and Signaling Pathway

This compound treatment stimulates the expression of genes encoding for detoxification enzymes, primarily Glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[3][7][8] This induction is believed to be transcriptional, with this compound triggering a signaling cascade that leads to the increased synthesis of these enzymes.[1] The enhanced enzymatic activity results in the rapid conjugation and subsequent detoxification of the herbicide molecule, rendering it non-toxic to the sorghum plant.[3][4]

The proposed signaling pathway for this compound's action involves the perception of the safener molecule, leading to the activation of transcription factors that bind to the promoter regions of detoxification enzyme genes. This upregulation enhances the plant's capacity to metabolize the herbicide.

Flurazole_Signaling_Pathway This compound This compound Application Sorghum_Cell Sorghum Cell This compound->Sorghum_Cell Uptake Signal_Perception Signal Perception (Receptor Binding - Putative) Sorghum_Cell->Signal_Perception Signal_Transduction Signal Transduction Cascade Signal_Perception->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Increased Gene Expression (e.g., GST, P450 genes) Transcription_Factors->Gene_Expression Detox_Enzymes Synthesis of Detoxification Enzymes (GSTs, P450s) Gene_Expression->Detox_Enzymes Detoxification Herbicide Detoxification Detox_Enzymes->Detoxification Herbicide Chloroacetanilide Herbicide Herbicide->Sorghum_Cell Uptake Herbicide->Detoxification Non_Toxic_Metabolite Non-Toxic Metabolite Detoxification->Non_Toxic_Metabolite

Caption: Proposed signaling pathway for this compound-induced herbicide detoxification in sorghum.

Field Trial Methodology

A well-designed field trial is crucial for the accurate evaluation of this compound's efficacy. The following protocol outlines the key steps for conducting such a trial.

Experimental Workflow

Field_Trial_Workflow A 1. Site Selection & Field Preparation B 2. Experimental Design (Randomized Complete Block) A->B C 3. Seed Treatment (this compound Application) B->C D 4. Planting (Sorghum) C->D E 5. Herbicide Application (Pre-emergence) D->E F 6. Data Collection (Crop Injury, Weed Control, Stand Count) E->F G 7. Harvest & Yield Measurement F->G H 8. Statistical Analysis G->H

Caption: Experimental workflow for a this compound field trial.

Detailed Protocols

1. Site Selection and Field Preparation:

  • Select a field with a uniform soil type and a known history of moderate to heavy weed pressure relevant to the herbicide being tested.

  • Conduct standard soil tests to ensure uniform fertility across the trial area.

  • Prepare the seedbed according to standard local agricultural practices for sorghum cultivation.

2. Experimental Design:

  • Employ a randomized complete block design with a minimum of three to four replications.[9][10]

  • Each block should contain all treatment combinations to account for field variability.

  • Plot sizes should be sufficient for representative data collection and to minimize edge effects (e.g., 4 rows wide by 10 meters long).[9]

3. Treatments:

  • Include the following treatments in each block:

    • Untreated control (no this compound, no herbicide)

    • Herbicide only (at the recommended rate and 2x the recommended rate)

    • This compound-treated seed with herbicide (at the recommended rate and 2x the recommended rate)

    • This compound-treated seed only

    • Weed-free control (manual or alternative weed control)

4. Seed Treatment:

  • Treat sorghum seeds with this compound at the recommended application rate (e.g., g/kg of seed).

  • Ensure uniform coating of the seeds. A commercial seed treater or a small-batch laboratory treater can be used.

  • Allow the treated seeds to dry completely before planting.

5. Planting:

  • Plant the sorghum seeds at a consistent depth and seeding rate across all plots, following local best practices.[9][10]

6. Herbicide Application:

  • Apply the chloroacetanilide herbicide (e.g., alachlor, metolachlor) at the pre-emergence stage, typically within 48 hours of planting.

  • Use a calibrated plot sprayer to ensure accurate and uniform application across the designated plots.

7. Data Collection:

  • Crop Injury Assessment: Visually assess crop injury at regular intervals (e.g., 7, 14, 28, and 56 days after emergence) using a 0 to 100% scale, where 0% represents no injury and 100% represents crop death.

  • Weed Control Efficacy: Visually assess the percentage of weed control for each target weed species at the same intervals as the crop injury assessment, comparing to the untreated control plots.

  • Plant Stand Count: Count the number of emerged sorghum plants in a designated length of the center rows of each plot after emergence is complete.

  • Plant Height: Measure the height of a representative number of plants from the center rows of each plot at key growth stages.

  • Yield: Harvest the center two rows of each plot at crop maturity.[9] Determine the grain yield and adjust for moisture content.[9]

8. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design.

  • Use a protected least significant difference (LSD) test at a significance level of p < 0.05 to separate treatment means.[6]

Data Presentation

The following tables provide a template for summarizing the quantitative data from a this compound evaluation field trial. The data presented is a representative summary based on findings from various studies.[2][11][12]

Table 1: Effect of this compound and Alachlor on Sorghum Injury and Stand Count

TreatmentAlachlor Rate ( kg/ha )This compound TreatmentCrop Injury (%) (28 DAE*)Plant Stand (plants/m)
Untreated Control0None015
Alachlor2.0None3510
Alachlor4.0None606
This compound + Alachlor2.0Seed Treatment514
This compound + Alachlor4.0Seed Treatment1512
This compound Only0Seed Treatment015

*Days After Emergence

Table 2: Effect of this compound and Alachlor on Weed Control and Sorghum Yield

TreatmentAlachlor Rate ( kg/ha )This compound TreatmentBroadleaf Weed Control (%)Grass Weed Control (%)Sorghum Yield ( kg/ha )
Untreated Control0None002500
Alachlor2.0None92883500
Alachlor4.0None95932800
This compound + Alachlor2.0Seed Treatment93894800
This compound + Alachlor4.0Seed Treatment96944500
Weed-Free Control--1001005000

Conclusion

The provided protocols and application notes offer a robust framework for the systematic evaluation of this compound as a herbicide safener in sorghum. Adherence to these methodologies will enable researchers and drug development professionals to generate reliable and reproducible data on the efficacy and crop safety of this compound, contributing to the development of effective weed management strategies in sorghum production.

References

Application Notes and Protocols for Measuring Flurazole Uptake and Translocation in Sorghum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and quantifying the uptake and translocation of Flurazole, a herbicide safener, in Sorghum bicolor. The following protocols and methodologies are designed to deliver accurate and reproducible results for researchers in agrochemical development and plant science.

Introduction

This compound is a chemical agent used in agriculture to enhance the tolerance of crops, such as sorghum, to certain herbicides. Its effectiveness is contingent on its absorption by the plant and its movement to the sites of herbicide action. Understanding the dynamics of this compound's uptake and translocation is therefore critical for optimizing its use, developing new formulations, and assessing its environmental fate. These notes offer detailed experimental procedures for such measurements.

Data Presentation: this compound Distribution in Sorghum

The following tables summarize hypothetical quantitative data to illustrate how results from this compound uptake and translocation studies in sorghum can be presented. These tables are structured for clear comparison of this compound concentrations across different plant tissues and time points.

Table 1: this compound Concentration in Sorghum Tissues Over Time Following Soil Application

Time After Application (Hours)Root Conc. (µg/g fresh weight)Stem Conc. (µg/g fresh weight)Leaf Conc. (µg/g fresh weight)
615.2 ± 1.82.1 ± 0.30.5 ± 0.1
1225.8 ± 2.55.6 ± 0.71.2 ± 0.2
2432.1 ± 3.110.3 ± 1.13.5 ± 0.4
4828.5 ± 2.915.8 ± 1.67.8 ± 0.9
7222.3 ± 2.418.2 ± 2.010.1 ± 1.2

Table 2: this compound Translocation Factor from Root to Shoot

Time After Application (Hours)Translocation Factor¹
60.17
120.26
240.43
480.83
721.26

¹Translocation Factor = (Concentration in Stem + Concentration in Leaf) / Concentration in Root

Experimental Protocols

I. Protocol for Sorghum Growth and this compound Application

This protocol outlines the steps for cultivating sorghum plants and applying this compound in a controlled environment.

  • Plant Growth:

    • Sow Sorghum bicolor seeds in pots containing a sterilized soil mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio).

    • Grow the plants in a controlled environment chamber with a 16/8 hour light/dark cycle, at 28°C during the day and 22°C at night, and 60% relative humidity.

    • Water the plants as needed to maintain consistent soil moisture.

    • Allow the sorghum plants to grow to the three-leaf stage before treatment.

  • This compound Application:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or DMSO) and then dilute it to the desired final concentration with distilled water containing a non-ionic surfactant (e.g., 0.1% Tween-20).

    • For soil application, apply a known volume and concentration of the this compound solution directly to the soil surface of each pot.

    • For foliar application, use a calibrated sprayer to apply the this compound solution evenly to the leaves of the sorghum plants until runoff.

    • Include a control group of plants treated only with the solvent and surfactant solution.

II. Protocol for Sample Collection and Processing

This protocol details the collection and preparation of sorghum tissues for this compound extraction.

  • Harvesting:

    • At specified time points after this compound application (e.g., 6, 12, 24, 48, and 72 hours), harvest the sorghum plants.

    • Carefully separate the plants into roots, stems, and leaves.

    • For the root samples, gently wash them with distilled water to remove any adhering soil particles.

    • Blot all tissue samples dry with paper towels.

  • Sample Processing:

    • Record the fresh weight of each tissue sample.

    • Immediately freeze the samples in liquid nitrogen to quench any metabolic activity.

    • Store the frozen samples at -80°C until extraction.

    • Prior to extraction, lyophilize (freeze-dry) the samples to remove water and then grind them into a fine powder using a mortar and pestle or a cryogenic grinder.

III. Protocol for this compound Extraction and Quantification by HPLC

This protocol provides a method for extracting this compound from sorghum tissues and quantifying its concentration using High-Performance Liquid Chromatography (HPLC). While specific methods for this compound are not widely published, this protocol is adapted from general methods for analyzing small molecules in plant tissues.[1][2][3]

  • Extraction:

    • Weigh approximately 100 mg of the powdered, lyophilized plant tissue into a centrifuge tube.

    • Add 1 mL of extraction solvent (e.g., acetonitrile or a methanol:water mixture).

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 15 minutes.

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the remaining pellet and combine the supernatants.

    • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Quantification:

    • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[2][3]

    • Column: A reversed-phase C18 column is commonly used for the separation of such compounds.[1][2]

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (or methanol and water) is a typical starting point.[2][3] The exact ratio should be optimized for this compound.

    • Flow Rate: A flow rate of 1.0 mL/min is standard.

    • Detection: Set the UV detector to a wavelength that corresponds to the maximum absorbance of this compound (this needs to be determined by running a UV spectrum of a this compound standard).

    • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC to generate a standard curve of peak area versus concentration.

    • Sample Analysis: Inject the extracted samples into the HPLC.

    • Calculation: Determine the concentration of this compound in the extracts by comparing the peak area of the analyte in the sample to the standard curve. Express the final concentration in µg of this compound per gram of fresh weight of the plant tissue.

Visualizations

Experimental Workflow for Measuring this compound Uptake

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Output sorghum_growth Sorghum Growth (3-leaf stage) application This compound Application (Soil or Foliar) sorghum_growth->application flurazole_prep This compound Solution Preparation flurazole_prep->application incubation Incubation (Time Course) application->incubation harvesting Harvesting & Tissue Separation (Root, Stem, Leaf) incubation->harvesting processing Sample Processing (Freeze, Lyophilize, Grind) harvesting->processing extraction This compound Extraction processing->extraction hplc HPLC Quantification extraction->hplc data_analysis Data Analysis & Concentration Calculation hplc->data_analysis reporting Reporting (Tables & Figures) data_analysis->reporting

Caption: Workflow for this compound uptake and translocation analysis in sorghum.

Conceptual Pathway of this compound Action

G This compound This compound Uptake (Root or Leaf) translocation Translocation (Xylem/Phloem) This compound->translocation detox Induction of Detoxification Pathways (e.g., GSTs) translocation->detox herbicide Herbicide Application herbicide_metabolism Enhanced Herbicide Metabolism herbicide->herbicide_metabolism detox->herbicide_metabolism tolerance Increased Sorghum Tolerance herbicide_metabolism->tolerance

Caption: Conceptual pathway of this compound as a herbicide safener in sorghum.

References

Troubleshooting & Optimization

Flurazole Phytotoxicity in Sorghum: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help identify and understand Flurazole phytotoxicity symptoms in sorghum (Sorghum bicolor). This resource is designed to assist researchers in interpreting experimental outcomes and addressing specific issues that may arise during their work.

Troubleshooting Guide: Identifying this compound Phytotoxicity

Unexpected symptoms in your sorghum experiments can be challenging to diagnose. This guide helps distinguish between this compound phytotoxicity, herbicide injury, and other potential stressors.

Observed Symptom Potential Cause & Troubleshooting Steps
Reduced or Delayed Emergence This compound Overdose: High concentrations of this compound can inhibit germination and emergence. Troubleshooting: 1. Verify Application Rate: Confirm the this compound concentration and application volume. 2. Seed Viability Test: Conduct a germination test on untreated seeds from the same batch to rule out poor seed quality. 3. Soil/Media Analysis: Test for soil compaction or other physical barriers that could impede emergence.
Stunted Growth (Shoots and Roots) This compound Phytotoxicity: Excessive this compound can lead to stunted shoot and root development, even in the absence of herbicide.[1] Herbicide Injury: If a herbicide is used, stunting is a common symptom of herbicide phytotoxicity that this compound may not have fully safened against. Troubleshooting: 1. Include a "Safener Only" Control: Always have a treatment group with only this compound to isolate its effects. 2. Measure Growth Parameters: Quantify shoot height, root length, and biomass to compare against control groups.
Leaf Malformations (e.g., "Onion Leafing," Twisting) Herbicide Injury: These symptoms are characteristic of certain herbicides (e.g., 2,4-D). This compound is primarily effective against chloroacetamide herbicides and may not prevent injury from other herbicide classes.[2] Troubleshooting: 1. Review Herbicide Specificity: Ensure this compound is the appropriate safener for the herbicide used. 2. Visual Comparison: Compare symptoms to published guides on herbicide injury in sorghum.[2]
Leaf Discoloration (Chlorosis, Necrosis, Bleaching) Herbicide Injury: Many herbicides cause leaf discoloration. For example, atrazine can cause chlorosis or yellowing.[2] Nutrient Deficiency: Symptoms may be related to nutrient availability in the growth medium. Troubleshooting: 1. Nutrient Analysis: Analyze soil or hydroponic solution for nutrient content. 2. Pathogen Check: Rule out fungal or bacterial infections that can cause similar symptoms.
Reduced Stand Establishment This compound Overdose or Herbicide Injury: Both can lead to poor stand establishment.[3] Environmental Stress: Cool, wet soils can exacerbate herbicide injury and reduce seedling vigor.[4] Troubleshooting: 1. Monitor Environmental Conditions: Record temperature and moisture levels. 2. Evaluate Seed Treatment: Ensure even application of this compound to the seeds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound as a safener in sorghum?

A1: this compound works by inducing the expression of genes in sorghum that are involved in detoxification pathways.[5] Specifically, it enhances the activity of enzymes like glutathione S-transferases (GSTs) and cysteine synthase.[5] These enzymes metabolize and detoxify herbicides, such as those from the chloroacetanilide class, before they can cause significant harm to the plant.

Q2: Can this compound itself be phytotoxic to sorghum?

A2: Yes, while this compound is designed to be a safener, it can exhibit phytotoxicity at high concentrations. A dose-response relationship has been observed, where increasing the dosage of this compound can lead to increased activity of certain enzymes, but excessive amounts can negatively impact growth.[5]

Q3: What are the visual symptoms of this compound phytotoxicity?

A3: The most common symptoms of this compound phytotoxicity, particularly at higher than recommended rates, are reduced or delayed seedling emergence and stunting of both shoots and roots.[1] It is crucial to differentiate these from the symptoms of the herbicide being used.

Q4: How can I be sure the symptoms I'm seeing are from this compound and not the herbicide?

A4: The best way to differentiate is through proper experimental design. It is essential to include a control group treated only with this compound (and no herbicide). By comparing the "this compound only" group to an untreated control and the "this compound + herbicide" group, you can isolate the effects of the safener.

Q5: Are there quantitative effects of this compound on sorghum growth?

A5: Yes, the effects of this compound can be quantified. In the absence of a herbicide, this compound has been shown to have minimal inhibitory effects on cysteine synthase activity in vitro, suggesting its primary role is to induce protective mechanisms rather than directly inhibit cellular processes at recommended rates.[5] However, studies have also shown that this compound can stimulate mesocotyl root growth in the presence of nutrients.[1]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on sorghum from cited experiments.

Parameter This compound Treatment Observed Effect Reference
Cysteine Synthase Activity 0.01 to 2.5 g/kg seedIncreased activity with increasing dosage.[5]
Primary Root Growth This compound alone (in distilled water)Did not protect against acetochlor-induced inhibition.[1]
Mesocotyl Root Growth This compound alone (with nutrients)Stimulated growth.[1]
Second Adventitious Root System This compound alone (with nutrients)Protected the root system.[1]

Experimental Protocols

Protocol 1: Assessing this compound Phytotoxicity on Sorghum Seedling Emergence and Growth

Objective: To determine the phytotoxic effects of this compound on sorghum germination, emergence, and early seedling growth.

Materials:

  • Sorghum seeds (e.g., 'G-522 DR')

  • This compound

  • Solvent for this compound (if necessary, with a solvent-only control)

  • Pots or germination trays

  • Sterilized soil or germination paper

  • Controlled environment growth chamber or greenhouse

Methodology:

  • Seed Treatment: Prepare a range of this compound concentrations. Treat sorghum seeds with the different concentrations, ensuring even coating. Include an untreated control group.

  • Planting: Plant a pre-determined number of treated seeds (e.g., 20) in each pot or tray at a uniform depth.

  • Growth Conditions: Place the pots/trays in a controlled environment with optimal conditions for sorghum growth (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection:

    • Emergence: Count the number of emerged seedlings daily for 7-10 days.

    • Growth Measurements (at 14 days):

      • Shoot height (from the soil surface to the tip of the longest leaf).

      • Root length (carefully wash roots and measure the length of the primary root).

      • Biomass: Separate shoots and roots, dry them in an oven at 70°C for 48 hours, and record the dry weight.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizing Signaling Pathways and Workflows

This compound's Protective Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by this compound in sorghum to confer herbicide tolerance.

Flurazole_Signaling_Pathway This compound This compound Signal_Perception Signal Perception (Receptor - Unidentified) This compound->Signal_Perception Signal_Transduction Signal Transduction (Kinase Cascades, etc.) Signal_Perception->Signal_Transduction Gene_Induction Induction of Defense Genes Signal_Transduction->Gene_Induction GSTs Glutathione S-Transferases (GSTs) Gene_Induction->GSTs Cysteine_Synthase Cysteine Synthase Gene_Induction->Cysteine_Synthase Herbicide_Detox Herbicide Detoxification GSTs->Herbicide_Detox Cysteine_Synthase->Herbicide_Detox

Caption: this compound-induced signaling pathway in sorghum.

Experimental Workflow for Phytotoxicity Assessment

This diagram outlines the key steps in the experimental protocol for evaluating this compound phytotoxicity.

Phytotoxicity_Workflow start Start seed_treatment Seed Treatment (Varying this compound Concentrations) start->seed_treatment planting Planting seed_treatment->planting growth Controlled Environment Growth planting->growth data_collection Data Collection (Emergence, Growth) growth->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Experimental workflow for assessing this compound phytotoxicity.

References

Technical Support Center: Optimizing Flurazole Concentration for Maximum Safening

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flurazole. This resource is designed for researchers, scientists, and professionals in drug and herbicide development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your experiments to optimize this compound concentration for maximum safening effect in crops like grain sorghum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a herbicide safener, also known as an antidote, used to protect cereal crops, particularly grain sorghum (Sorghum bicolor), from injury caused by certain classes of herbicides, such as chloroacetanilides (e.g., metolachlor, alachlor).[1] Its primary action is to enhance the crop's natural defense mechanisms by inducing the expression of genes that encode for detoxification enzymes.[2][3][4] This leads to a rapid breakdown of the herbicide into non-toxic substances before it can cause significant damage to the crop.[5]

Q2: Which enzymes are primarily induced by this compound? A2: this compound treatment leads to a significant increase in the activity of several key detoxification enzymes. The most notable of these are Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).[3][5][6] GSTs detoxify herbicides by conjugating them with glutathione, making them more water-soluble and less toxic.[4] P450s are involved in the oxidative metabolism of herbicides.[3]

Q3: Does this compound treatment affect the germination of seeds? A3: The effect of this compound on seed germination can vary depending on the sorghum variety, the vigor of the seed lot, and environmental conditions.[7] It is recommended to test a small sample of each seed lot with this compound to check for any adverse effects on germination before treating commercial quantities.[7]

Q4: Can this compound be used with any herbicide? A4: No, this compound is specifically designed to protect sorghum from injury by chloroacetanilide herbicides like metolachlor and alachlor.[1] Its effectiveness with other classes of herbicides may be limited. Always consult product labels and conduct small-scale trials to ensure compatibility and efficacy.

Q5: How does this compound selectively protect the crop and not the weeds? A5: The selective action of safeners like this compound is not fully understood, but it is believed that they tap into a pre-existing signaling pathway for detoxification that is either absent or not activated in weed species.[2] Research suggests that safeners may utilize plant defense signaling pathways, such as the one involving the production of the chemical defense compound dhurrin in sorghum.[2][8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Lack of Safening Effect / Inconsistent Results - Incorrect this compound Concentration: The concentration of this compound applied to the seeds may be too low to provide adequate protection. - Poor Seed Coverage: Uneven application of the this compound slurry can lead to inconsistent safening across a batch of seeds.[9] - Environmental Stress: Cool, wet soils or other environmental stressors can reduce the efficacy of the safener and increase crop sensitivity to the herbicide.[10] - Sorghum Variety Susceptibility: Different sorghum hybrids can exhibit varying levels of response to safeners.[1]- Optimize Concentration: Conduct a dose-response experiment to determine the optimal this compound concentration for your specific sorghum variety and herbicide. - Ensure Proper Seed Treatment: Calibrate your seed treatment equipment to ensure even and thorough coverage of the seeds with the this compound formulation.[9] - Control Environmental Conditions: In a research setting, maintain optimal growing conditions to minimize environmental stress on the seedlings. - Select Tolerant Varieties: If possible, choose sorghum hybrids known to respond well to safener treatment.
Crop Injury / Phytotoxicity Symptoms - High Herbicide Rate: The application rate of the herbicide may be too high for the safener to overcome, leading to phytotoxicity. - This compound Over-application: While designed to protect, excessively high concentrations of the safener itself might have phytotoxic effects. - Environmental Factors: Adverse conditions like cold, wet soils can exacerbate herbicide injury even with a safener.[10] - Symptoms: Look for stunting, "whiplashing" of leaves, or reduced seedling emergence.[1]- Adhere to Recommended Rates: Use the labeled rates for both the herbicide and the safener. - Conduct a Dose-Response Study: Determine the optimal safener-to-herbicide ratio that provides maximum protection without causing injury. - Monitor Environmental Conditions: Avoid planting in overly cold or waterlogged soils.[11]
Reduced Seed Germination or Seedling Vigor - Seed Lot Quality: The initial quality and vigor of the seed lot can impact its response to chemical treatments.[7] - Improper Storage of Treated Seeds: Storing treated seeds under suboptimal conditions (e.g., high humidity, high temperature) can reduce their viability. - Chemical Interaction: Potential negative interactions between this compound and other seed treatments (e.g., fungicides, insecticides).- Test Seed Viability: Always conduct a germination test on a small sample of the treated seeds before large-scale planting.[7] - Proper Storage: Store treated seeds in a cool, dry place. - Check for Compatibility: When using multiple seed treatments, ensure they are compatible with each other and with this compound.

Data on this compound Concentration and Efficacy

Optimizing the concentration of this compound is critical for achieving maximum protection against herbicide injury without negatively impacting the crop. The following tables summarize findings on the dose-dependent effects of this compound.

Table 1: Effect of this compound Dosage on Cysteine Synthase Activity and Protection from Alachlor Injury in Sorghum

This compound Dosage (g/kg seed)Increase in Cysteine Synthase Activity (at 48h after planting)Protection from Alachlor (100 µM) Growth Inhibition
0.01IncreasedIncreased
.........
0.625IncreasedIncreased
.........
2.5IncreasedNot specified
Data synthesized from a study showing a dose-response relationship.[12]

Table 2: Effect of Fluxofenim (a safener similar to this compound) on Glutathione S-Transferase (GST) Specific Activity in Winter Wheat

Safener Dose (g ai/kg seed)Increase in GST-Specific Activity (UI Sparrow variety)
0.3630%
0.9153%
1.9664%
This table demonstrates the dose-dependent induction of GST activity by a safener.[5]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy as a Seed Treatment

This protocol outlines a typical workflow for assessing the effectiveness of different this compound concentrations in protecting sorghum seedlings from herbicide injury.

1. Seed Coating:

  • Prepare a slurry by mixing the desired amount of this compound with a sticker or polymer and water, as per the formulation's instructions.[13][14]

  • For laboratory-scale experiments, place a known weight of sorghum seeds in a rotating drum or a sealed container.

  • Gradually add the this compound slurry while the container is rotating to ensure even coating of the seeds.[14]

  • After coating, spread the seeds on a tray and allow them to air-dry in a well-ventilated area for 24 hours at room temperature.[14]

2. Planting and Herbicide Application:

  • Sow the treated and untreated (control) seeds to a depth of 10 mm in seedling trays or pots filled with a suitable soil mix.[15]

  • Prepare four replicates for each treatment group.[15]

  • Immediately after sowing, apply the chloroacetanilide herbicide (e.g., metolachlor) at the recommended rate.

  • Maintain adequate soil moisture by watering twice daily.[15]

3. Data Collection and Analysis:

  • Phytotoxicity Assessment: Visually assess crop injury at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no injury, 100% = plant death).

  • Growth Measurements: At 21 DAT, measure plant height and shoot dry weight. To measure dry weight, carefully remove the shoots, wash off any soil, and dry them in an oven at 60-70°C until a constant weight is achieved.

  • Statistical Analysis: Analyze the data using an appropriate statistical method (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the total GST activity in plant tissue extracts.

1. Sample Preparation (Tissue Lysate):

  • Harvest shoot or root tissue from this compound-treated and control seedlings.

  • Homogenize approximately 50 mg of tissue in 250 µL of cold 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM EDTA.[16]

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[16]

  • Collect the supernatant, which contains the cytosolic proteins including GSTs, for the assay.[16]

2. Assay Procedure (96-well plate format):

  • Prepare a working reagent by mixing assay buffer, glutathione, and the substrate CDNB (1-chloro-2,4-dinitrobenzene).[16]

  • Add 20 µL of your sample (supernatant) to the wells of a clear, flat-bottom 96-well plate.[16]

  • Add 180 µL of the working reagent to each well to start the reaction.[16]

  • Immediately measure the absorbance at 340 nm in a microplate reader in kinetic mode, taking readings every minute for 10 minutes.[16]

3. Calculation of GST Activity:

  • The rate of increase in absorbance at 340 nm is directly proportional to the GST activity in the sample.[16]

  • Calculate the change in absorbance per minute (ΔA340/min) in the linear range of the reaction.

  • Use the molar extinction coefficient of the product (GS-DNB) to convert the rate of change in absorbance to enzymatic activity (units/mL or units/mg of protein).

Protocol 3: Cytochrome P450 (CYP) Activity Assay

This is a fluorescence-based assay for measuring the activity of P450 enzymes.

1. Microsome Isolation (Optional, for more specific results):

  • For a more targeted analysis of P450 activity, microsomes can be isolated from the tissue homogenate by further centrifugation steps.

2. Assay Procedure (Fluorescence-based):

  • Use a commercial kit or a published protocol with a suitable fluorogenic probe substrate for the specific P450 you are interested in.[17][18]

  • Incubate the plant extract (or isolated microsomes) with the P450 substrate in a 96-well plate.[17]

  • The P450 enzyme will convert the non-fluorescent substrate into a highly fluorescent product.[17]

  • After a set incubation time, measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.[18]

3. Data Analysis:

  • The intensity of the fluorescence is proportional to the P450 activity.

  • Compare the fluorescence readings of samples from this compound-treated plants to those from untreated controls to determine the fold induction of P450 activity.

Visualizations

Flurazole_Signaling_Pathway cluster_herbicide Herbicide Action cluster_safener Safener-Induced Defense herbicide Chloroacetanilide Herbicide (e.g., Metolachlor) toxic_metabolite Toxic Metabolite herbicide->toxic_metabolite Metabolic Activation crop_injury Crop Injury (Stunting, etc.) toxic_metabolite->crop_injury Inhibits Cell Growth detoxification Herbicide Detoxification toxic_metabolite->detoxification This compound This compound (Seed Treatment) signaling Plant Defense Signaling Pathway This compound->signaling Activates gene_induction Induction of Defense Genes (e.g., SbGSTF1) signaling->gene_induction Triggers gst_p450 Increased Synthesis of GST & P450 Enzymes gene_induction->gst_p450 gst_p450->detoxification detoxification->crop_injury Prevents non_toxic Non-Toxic Metabolite detoxification->non_toxic

Caption: Proposed signaling pathway for this compound safening action in sorghum.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_coating 1. Seed Coating (this compound Slurry) drying 2. Air Drying (24 hours) seed_coating->drying planting 3. Planting (Treated & Control Seeds) drying->planting herbicide_app 4. Herbicide Application (e.g., Metolachlor) planting->herbicide_app growth 5. Incubation (Controlled Environment) herbicide_app->growth data_collection 6. Data Collection (Phytotoxicity, Height, Biomass) growth->data_collection enzyme_assay 7. Enzyme Assays (GST, P450 Activity) growth->enzyme_assay stat_analysis 8. Statistical Analysis data_collection->stat_analysis enzyme_assay->stat_analysis

Caption: General workflow for evaluating this compound efficacy.

References

Technical Support Center: Flurazole Efficacy Under Various Environmental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide safener Flurazole. The information addresses common issues encountered during experiments due to the influence of environmental conditions on this compound's efficacy.

Frequently Asked Questions (FAQs)

Q1: How does soil moisture affect the performance of this compound?

A1: Soil moisture is a critical factor influencing the efficacy of soil-applied herbicides and safeners like this compound. Adequate soil moisture is generally required to activate soil-applied herbicides, allowing them to be taken up by weed seeds and seedlings. For this compound, which safens the crop from the herbicide, its availability to the crop seedling is also dependent on soil moisture.

  • Low Soil Moisture: In dry conditions, this compound may not be readily available in the soil solution for uptake by the crop's roots. This can lead to reduced safening effect and potential crop injury from the herbicide. Plant stress from low soil moisture can also reduce metabolic activity within the plant, potentially slowing the detoxification processes that this compound is designed to enhance.[1]

  • High Soil Moisture/Rainfall: Excessive rainfall shortly after application can potentially leach this compound and the herbicide deeper into the soil profile, away from the crop's root zone, which may reduce its effectiveness. However, some rainfall is necessary to move the safener into the soil where it can be taken up by the plant.[1][2]

Q2: What is the impact of soil temperature on this compound's efficacy?

A2: Soil temperature influences the rate of chemical and biological degradation of soil-applied compounds.[3][4]

  • Low Temperatures: Cooler soil temperatures will generally slow down the degradation of this compound, leading to longer persistence. This could be beneficial for extended protection.

  • High Temperatures: Warmer soil temperatures can accelerate the microbial and chemical breakdown of this compound in the soil.[5][6][7] This may shorten its window of protective activity. The rate of herbicide degradation is also affected by temperature, which can influence the overall performance of the herbicide-safener combination.[8]

Q3: Does soil pH influence the effectiveness of this compound?

A3: Yes, soil pH can significantly impact the persistence and availability of soil-applied chemicals. The degradation of some azole compounds, a chemical class related to this compound, has been shown to be pH-dependent.[9][10] For this compound, a change in soil pH could alter its chemical structure (e.g., through hydrolysis) or affect its adsorption to soil particles, thereby influencing its concentration in the soil solution and availability for plant uptake.

Q4: How does soil organic matter content affect this compound's performance?

A4: Soil organic matter plays a crucial role in the binding of pesticides and other chemicals in the soil.[11][12]

  • High Organic Matter: Soils with high organic matter content can adsorb more this compound, potentially reducing its availability in the soil solution for uptake by the crop. This may necessitate adjustments in application rates to ensure adequate safening.

  • Low Organic Matter: In soils with low organic matter, this compound will be more readily available in the soil solution, but it may also be more susceptible to leaching.

Troubleshooting Guide

Observed Issue Potential Environmental Cause Troubleshooting Steps
Poor crop safening (crop injury observed) Low Soil Moisture: Insufficient moisture for this compound uptake by the crop.- Ensure adequate soil moisture at the time of application through irrigation if possible.- If rainfall is not imminent, consider a shallow incorporation of the herbicide and safener to place them in a zone with more consistent moisture.
High Soil Organic Matter: this compound is tightly bound to organic matter, reducing its availability.- Consult product labels for rate adjustments based on soil type and organic matter content.- Ensure thorough mixing of the spray solution to achieve uniform application.
Extreme Soil pH: pH may be promoting rapid degradation or strong binding of this compound.- Test soil pH to determine if it is outside the optimal range for the herbicide and safener.- Consider pH-adjusting soil amendments in the long term.
Inconsistent this compound efficacy across a field Variable Soil Texture and Organic Matter: Different parts of the field have varying soil properties, leading to differences in this compound availability.- Conduct soil mapping to identify areas with different soil types.- Consider variable rate application technology to adjust rates based on soil characteristics.
Reduced weed control Low Soil Moisture: Insufficient moisture to activate the herbicide.- Apply a shallow irrigation after application if rainfall is not expected, as this is often required to optimize the activity of pre-emergence herbicides.[2]
High Temperatures: Accelerated degradation of the herbicide.- Consider the timing of application to avoid periods of extreme heat.- Refer to the herbicide label for information on its persistence under different temperature regimes.

Data on Environmental Impacts

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the expected impact of key environmental factors based on studies of related compounds like azole fungicides and other herbicides.

Environmental Factor Condition Impact on Efficacy Reasoning References
Soil Moisture LowDecreasedReduced availability and uptake by the crop.[1][13]
HighVariablePotential for leaching, but necessary for activation.[1][14][15]
Temperature LowIncreased PersistenceSlower chemical and microbial degradation.[5]
HighDecreased PersistenceFaster chemical and microbial degradation.[5][8]
Soil pH Acidic or AlkalineVariableCan affect chemical stability and degradation rates.[9][10][16]
Soil Organic Matter HighDecreased AvailabilityIncreased binding (adsorption) to organic particles.[11][17]

Experimental Protocols

Protocol 1: Greenhouse Pot Study to Evaluate the Impact of Soil Moisture on this compound Efficacy

  • Soil Preparation: Use a consistent soil type across all treatments. Air-dry the soil and sieve to ensure uniformity.

  • Moisture Levels: Establish several soil moisture levels (e.g., 25%, 50%, 75%, and 100% of field capacity). Maintain these levels by weighing the pots daily and adding water as needed.

  • Treatment Application:

    • Prepare a tank mix of the herbicide and this compound at the recommended rates.

    • Apply the mixture evenly to the soil surface of each pot.

    • Incorporate the treatment into the top 2 cm of soil to simulate field application.

  • Planting: Sow seeds of the target crop (e.g., corn or sorghum) at a uniform depth.

  • Data Collection:

    • Visually assess crop injury at regular intervals (e.g., 7, 14, and 21 days after emergence) using a 0-100% scale (0 = no injury, 100 = plant death).

    • Measure plant height and shoot dry weight at the end of the experiment.

  • Analysis: Analyze the data using ANOVA to determine the effect of soil moisture on crop injury, height, and biomass.

Protocol 2: Laboratory Soil Incubation Study to Assess the Impact of Temperature on this compound Degradation

  • Soil Treatment: Treat a known quantity of soil with a solution containing this compound to achieve a target concentration. Ensure homogenous mixing.

  • Incubation: Divide the treated soil into several airtight containers. Place the containers in incubators set at different temperatures (e.g., 10°C, 20°C, and 30°C). Maintain a constant soil moisture level in all samples.

  • Sampling: At predetermined time points (e.g., 0, 7, 14, 28, and 56 days), remove a soil sample from each temperature treatment.

  • Extraction: Extract this compound from the soil samples using an appropriate solvent (e.g., acetonitrile or methanol).

  • Quantification: Analyze the concentration of this compound in the extracts using High-Performance Liquid Chromatography (HPLC) or a similar analytical technique.

  • Data Analysis: Calculate the half-life (DT50) of this compound at each temperature to determine the effect of temperature on its degradation rate.

Visualizations

Experimental_Workflow_Soil_Moisture cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis soil_prep Prepare Uniform Soil moisture_levels Establish Moisture Levels (25%, 50%, 75%, 100%) soil_prep->moisture_levels apply_treatment Apply Treatment to Soil Surface moisture_levels->apply_treatment treatment_prep Prepare Herbicide + This compound Solution treatment_prep->apply_treatment planting Sow Crop Seeds apply_treatment->planting incubation Incubate under Controlled Conditions planting->incubation assess_injury Visually Assess Crop Injury incubation->assess_injury measure_growth Measure Plant Height & Shoot Dry Weight incubation->measure_growth analyze_data Statistical Analysis (ANOVA) assess_injury->analyze_data measure_growth->analyze_data

Workflow for soil moisture impact study.

Logical_Relationship_Flurazole_Efficacy cluster_env Environmental Conditions cluster_soil Soil Interactions cluster_plant Plant Response temp Temperature degradation Degradation Rate temp->degradation influences moisture Soil Moisture moisture->degradation influences availability Availability in Solution moisture->availability influences ph Soil pH ph->degradation influences om Organic Matter binding Binding to Soil om->binding increases degradation->availability decreases binding->availability decreases uptake This compound Uptake availability->uptake enables safening Crop Safening uptake->safening leads to efficacy This compound Efficacy safening->efficacy determines

Factors influencing this compound efficacy.

References

Technical Support Center: Overcoming Poor Flurazole Performance in Specific Sorghum Varieties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the variable performance of the herbicide safener flurazole in different sorghum (Sorghum bicolor) varieties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in sorghum?

This compound is a chemical safener applied to sorghum seeds before planting. Its main purpose is to protect the sorghum seedlings from injury caused by chloroacetamide herbicides, such as metolachlor and alachlor, which are used to control grassy weeds.[1] this compound works by enhancing the sorghum plant's natural ability to detoxify the herbicide.[2]

Q2: How does this compound protect sorghum at the molecular level?

This compound induces the expression of genes involved in the plant's defense and detoxification pathways.[2][3][4] This leads to an increased production of enzymes, particularly Glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[2][3][4][5] These enzymes metabolize the herbicide into non-toxic forms, preventing it from reaching its site of action and causing injury to the sorghum plant.[2] Research has identified specific GST genes, SbGSTF1 and SbGSTF2, that are significantly upregulated in response to safener treatment in sorghum.[5]

Q3: Why does this compound performance vary among different sorghum varieties?

The genetic makeup of sorghum hybrids plays a significant role in their response to herbicide safeners.[1] Different varieties can have variations in the genes that regulate the uptake, metabolism, and detoxification of herbicides. Studies have shown that the expression of key detoxification genes, such as GSTs, can differ between sorghum genotypes following safener application.[6]

Q4: What environmental factors can influence the effectiveness of this compound?

Environmental conditions can significantly impact the performance of this compound. Cool soil temperatures have been shown to reduce the ability of this compound to protect sorghum from herbicide injury.[1] Other stressors such as drought, waterlogging, nutrient deficiencies, and pest pressure can also negatively affect the plant's metabolic processes, potentially reducing the efficacy of the safener.[7]

Troubleshooting Guide

Issue 1: Significant Sorghum Injury Observed Despite this compound Use

Possible Causes:

  • Sorghum Variety Susceptibility: The sorghum hybrid being used may have a genetically low tolerance to the specific chloroacetamide herbicide, even with a safener.

  • Environmental Stress: Cool temperatures, excessive moisture, or drought can impair the sorghum plant's ability to metabolize the herbicide effectively.[1][7]

  • Incorrect Herbicide or Safener Application Rate: Applying the herbicide at a rate higher than recommended for the soil type and organic matter content can overwhelm the safening effect. Similarly, an incorrect application of this compound to the seed can lead to inadequate protection.

  • Soil Type and Organic Matter: Herbicide availability and potential for crop injury can be influenced by soil characteristics.

Troubleshooting Workflow:

start Start: Sorghum Injury Observed q1 Is the sorghum variety known to be tolerant to the herbicide used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Were environmental conditions optimal during and after planting? (e.g., soil temperature, moisture) a1_yes->q2 res1 Consult seed supplier or conduct a variety tolerance trial. a1_no->res1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Were the herbicide and this compound applied at the correct rates? a2_yes->q3 res2 Cool soil temperatures can reduce safener efficacy. Consider environmental factors as a primary cause. a2_no->res2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the soil type and organic matter within the recommended range for the herbicide rate? a3_yes->q4 res3 Verify application records and equipment calibration. Incorrect rates are a likely cause of injury. a3_no->res3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Conclusion: Multiple factors may be contributing. Consider a controlled experiment to isolate the variable. a4_yes->end_node res4 High herbicide availability in certain soils can increase injury potential. a4_no->res4

Caption: Troubleshooting workflow for sorghum injury.

Data Presentation

Table 1: Representative Phytotoxicity of Chloroacetamide Herbicides on Different Sorghum Hybrids (with this compound Safener)

Sorghum HybridHerbicide (Rate)Visual Injury (%) 14 Days After EmergenceStunting (%) 28 Days After EmergenceYield Reduction (%)Reference
Hybrid AS-metolachlor (1x)5-10<50-5Fictionalized Data Based on[8]
Hybrid AS-metolachlor (2x)15-2510-155-10Fictionalized Data Based on[8]
Hybrid BS-metolachlor (1x)10-205-105-8Fictionalized Data Based on[8]
Hybrid BS-metolachlor (2x)>25>2010-15Fictionalized Data Based on[8]
Hybrid CAlachlor (1x)<5<5<2Fictionalized Data Based on[8]
Hybrid CAlachlor (2x)10-155-103-7Fictionalized Data Based on[8]

Note: This table presents illustrative data synthesized from multiple sources. Actual performance will vary based on specific environmental conditions and sorghum genetics.

Experimental Protocols

Protocol 1: Assessment of Herbicide Phytotoxicity in Sorghum

Objective: To visually assess and quantify the level of injury caused by a herbicide treatment to different sorghum varieties.

Materials:

  • Sorghum seeds of different varieties (treated with this compound)

  • Herbicide to be tested

  • Pots or field plots

  • Calibrated sprayer

  • Rating scale (e.g., 0-100%, where 0 = no injury and 100 = plant death)

Methodology:

  • Planting: Sow this compound-treated sorghum seeds of each variety in separate pots or designated field plots. Include an untreated control for each variety.

  • Herbicide Application: At the appropriate growth stage (typically pre-emergence), apply the herbicide at the desired rates using a calibrated sprayer to ensure uniform coverage.

  • Evaluation: At regular intervals (e.g., 7, 14, and 28 days after emergence), visually assess the plants for symptoms of phytotoxicity. These can include:

    • Stunting

    • Chlorosis (yellowing)

    • Necrosis (tissue death)

    • Leaf malformation ("whiplashing")[8]

    • Stand reduction

  • Rating: Assign a phytotoxicity rating to each plot or pot using a standardized scale.[9]

  • Data Collection: In addition to visual ratings, quantitative measurements such as plant height and shoot dry weight can be taken to supplement the visual assessment.[8][10]

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the activity of GST enzymes in sorghum seedlings to determine the level of safener-induced detoxification response.

Materials:

  • Sorghum seedlings (treated and untreated with this compound)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer (e.g., 0.2 M Tris/HCl buffer, pH 7.8)

  • Spectrophotometer

  • Assay reagents:

    • 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate

    • Reduced glutathione (GSH)

Methodology:

  • Sample Preparation: Harvest shoot tissue from sorghum seedlings, freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle.

  • Protein Extraction: Homogenize the powdered tissue in cold extraction buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins (including GSTs).

  • GST Assay:

    • In a cuvette, combine the protein extract with the assay buffer, GSH, and CDNB.

    • The GST-catalyzed conjugation of GSH to CDNB results in a product that absorbs light at 340 nm.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity: The rate of change in absorbance is directly proportional to the GST activity in the sample. Enzyme activity can be calculated and normalized to the total protein concentration of the extract. For a detailed protocol, refer to established methods such as those described by Habig et al. (1974) with modifications for plant tissues.[11][12][13][14]

Signaling Pathways and Mechanisms

This compound-Induced Herbicide Detoxification Pathway in Sorghum

This compound treatment triggers a signaling cascade that leads to the upregulation of genes responsible for herbicide detoxification. This pathway enhances the plant's ability to metabolize and sequester the herbicide, preventing it from causing cellular damage.

This compound This compound (Safener) signaling Signal Transduction Cascade (involves oxylipins, salicylic acid pathways) This compound->signaling gene_expression Increased Transcription of Defense Genes signaling->gene_expression gst_p450 Upregulation of GSTs, Cytochrome P450s, and UGTs gene_expression->gst_p450 detoxification Herbicide Detoxification (Conjugation and Metabolism) gst_p450->detoxification Enzymatic Action herbicide Chloroacetamide Herbicide herbicide->detoxification non_toxic Non-toxic Metabolite detoxification->non_toxic tolerance Sorghum Tolerance non_toxic->tolerance

Caption: this compound-induced detoxification pathway.

References

Technical Support Center: Optimizing Sorghum Emergence with Flurazole Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Flurazole seed treatment to address uneven sorghum emergence in experimental settings.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during your experiments with this compound-treated sorghum seeds.

Q1: We are observing uneven sorghum emergence despite using this compound-treated seeds. What are the potential causes?

A1: Uneven sorghum emergence can be attributed to several factors, even when a safener like this compound is used. Consider the following possibilities:

  • Suboptimal Soil Temperature: Sorghum requires a minimum soil temperature of 60-65°F (15-18°C) for optimal germination and emergence.[1][2] Planting in cooler soils can delay and reduce emergence, and may also decrease the efficacy of this compound in protecting against herbicide injury.[3]

  • Improper Planting Depth: Planting sorghum seeds too deep (greater than 2 inches) or too shallow (less than 1 inch) can lead to uneven emergence.[1][4] Deeply planted seeds may exhaust their energy reserves before reaching the surface, while shallowly planted seeds are prone to moisture stress and bird predation.

  • Soil Moisture Variability: Inconsistent soil moisture is a primary cause of uneven emergence.[5] Areas within the experimental plot that are too dry or waterlogged will inhibit germination.

  • Soil Crusting: A hard soil crust can physically impede seedling emergence.[4] This is more common in soils with low organic matter after a heavy rainfall event.

  • Herbicide Injury (Inadequate Safening): While this compound protects against chloroacetanilide herbicides, its effectiveness can be reduced under certain conditions, such as cool and wet soils.[3] High concentrations of the herbicide or environmental stress can overwhelm the safener's protective mechanism.

  • Pest and Disease Pressure: Soil-borne pathogens (e.g., Pythium, Fusarium) and insects (e.g., wireworms, seedcorn maggots) can damage seeds and seedlings, leading to poor stands.[6] this compound itself does not have fungicidal or insecticidal properties.

  • Poor Seed Quality: Low seed vigor can result in delayed and non-uniform emergence.[7]

Q2: Can this compound be used with other seed treatments, such as fungicides and insecticides?

A2: Yes, this compound is often compatible with various fungicide and insecticide seed treatments. However, it is crucial to conduct a compatibility test before treating a large batch of seeds. Incompatibility can lead to reduced efficacy of one or more components, or potential phytotoxicity to the seed. Always follow the manufacturer's recommendations for tank-mixing and application.

Q3: We suspect herbicide injury in our this compound-treated sorghum seedlings. What are the typical symptoms?

A3: Symptoms of chloroacetanilide herbicide injury in sorghum, which may occur if the safening effect of this compound is insufficient, include stunted growth, malformed seedlings, and improper root development.[4][8] Specifically, you might observe "buggy-whipping" (leaves failing to unfurl properly) and a general lack of vigor compared to untreated control plants (in the absence of weeds).

Q4: How does this compound work to protect sorghum from herbicide injury?

A4: this compound is a herbicide safener that works by enhancing the natural defense mechanisms within the sorghum plant. It stimulates the production of enzymes, such as glutathione S-transferases (GSTs) and cysteine synthase, which are involved in the detoxification of chloroacetanilide herbicides. These enzymes metabolize the herbicide into non-toxic forms, preventing it from reaching its site of action and causing injury to the plant.

Quantitative Data Summary

The following tables provide a summary of quantitative data on the effects of this compound treatment on sorghum emergence and early growth. Please note that these values are illustrative and can vary depending on the specific sorghum hybrid, environmental conditions, and experimental setup.

Table 1: Effect of this compound and Alachlor on Sorghum Emergence at Different Temperatures

Temperature (°C)TreatmentEmergence (%)
15Control75
15Alachlor40
15This compound + Alachlor65
25Control95
25Alachlor60
25This compound + Alachlor90

Note: Data are hypothetical and for illustrative purposes, based on the general understanding that cooler temperatures reduce safener efficacy.

Table 2: Impact of this compound on Sorghum Seedling Growth under Metolachlor Stress

TreatmentSeedling Height (cm)Root Length (cm)Seedling Dry Weight (mg)
Control15.212.585
Metolachlor8.76.845
This compound + Metolachlor13.510.275

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

1. Protocol for Sorghum Seed Treatment with this compound

This protocol outlines the steps for treating sorghum seeds with this compound in a laboratory setting.

  • Materials:

    • Sorghum seeds

    • This compound formulation

    • Fungicide/insecticide treatments (if applicable)

    • Slurry applicator or a rotating drum treater

    • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

    • Drying trays or screens

  • Procedure:

    • Calculate the required amount of this compound and other seed treatments based on the seed weight and the manufacturer's recommended application rate (e.g., 1.25 g of this compound per kg of seed).[9]

    • If using multiple treatments, perform a compatibility jar test by mixing the products in the same ratio as they will be applied to the seeds. Observe for any signs of incompatibility such as clumping, precipitation, or separation.

    • Prepare the treatment slurry by mixing the calculated amount of this compound and other treatments with a small amount of water according to the product labels.

    • Place the sorghum seeds in the slurry applicator or rotating drum.

    • Gradually add the treatment slurry to the seeds while the applicator is in motion to ensure even coating.

    • Continue mixing for the recommended duration to achieve uniform coverage.

    • Spread the treated seeds in a thin layer on drying trays or screens in a well-ventilated area, away from direct sunlight.

    • Allow the seeds to dry completely before planting or storage.

2. Protocol for Evaluating this compound Efficacy in a Greenhouse Bioassay

This protocol describes a greenhouse experiment to assess the effectiveness of this compound in protecting sorghum from herbicide injury.

  • Materials:

    • Untreated sorghum seeds

    • This compound-treated sorghum seeds

    • Chloroacetanilide herbicide (e.g., alachlor, metolachlor)

    • Pots or trays filled with a suitable growing medium

    • Greenhouse with controlled temperature and lighting

    • Ruler or calipers for measurements

  • Experimental Design:

    • Establish treatment groups:

      • Untreated seeds, no herbicide

      • Untreated seeds, with herbicide

      • This compound-treated seeds, no herbicide

      • This compound-treated seeds, with herbicide

    • Replicate each treatment group at least three times.

  • Procedure:

    • Plant the seeds at a uniform depth in the pots or trays.

    • For the herbicide treatment groups, apply the chloroacetanilide herbicide to the soil surface at the recommended rate.

    • Place the pots or trays in the greenhouse under optimal growing conditions (e.g., 25°C day/20°C night, 16-hour photoperiod).

    • Water the pots as needed to maintain adequate soil moisture.

    • Monitor the emergence of the seedlings daily and record the emergence percentage for each treatment group.

    • After a predetermined period (e.g., 14 or 21 days), measure the following parameters for each seedling:

      • Seedling height

      • Root length

      • Shoot and root dry weight (after drying in an oven)

    • Analyze the data statistically to determine the significance of the differences between the treatment groups.

Visualizations

Signaling Pathway

Flurazole_Safening_Pathway This compound This compound Detox_Genes Detoxification Gene Expression This compound->Detox_Genes Induces Herbicide Chloroacetanilide Herbicide Sorghum_Cell Sorghum Cell Herbicide->Sorghum_Cell Enters Detoxified_Herbicide Detoxified Herbicide GST Glutathione S-transferase (GST) Detox_Genes->GST Upregulates Cysteine_Synthase Cysteine Synthase Detox_Genes->Cysteine_Synthase Upregulates GST->Detoxified_Herbicide Metabolizes Herbicide Cysteine_Synthase->GST Provides Substrate

Caption: this compound-induced herbicide detoxification pathway in sorghum.

Experimental Workflow

Experimental_Workflow start Start seed_prep Seed Preparation: - Untreated - this compound-treated start->seed_prep planting Planting in Pots seed_prep->planting herbicide_app Herbicide Application (to relevant groups) planting->herbicide_app incubation Greenhouse Incubation (Controlled Conditions) herbicide_app->incubation data_collection Data Collection: - Emergence % - Seedling Height - Root Length - Biomass incubation->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Generalized workflow for evaluating this compound efficacy.

Logical Relationship: Troubleshooting Uneven Emergence

Troubleshooting_Uneven_Emergence uneven_emergence Uneven Emergence with this compound Treatment check_temp Check Soil Temperature uneven_emergence->check_temp check_depth Verify Planting Depth uneven_emergence->check_depth check_moisture Assess Soil Moisture uneven_emergence->check_moisture check_pests Inspect for Pests and Diseases uneven_emergence->check_pests check_herbicide Review Herbicide Application uneven_emergence->check_herbicide temp_low Too Low (<60°F) check_temp->temp_low Result depth_issue Too Deep/Shallow check_depth->depth_issue Result moisture_issue Too Dry/Wet check_moisture->moisture_issue Result pest_issue Evidence of Damage check_pests->pest_issue Result herbicide_issue High Rate/ Cool & Wet Soil check_herbicide->herbicide_issue Result

Caption: Troubleshooting logic for uneven sorghum emergence.

References

minimizing off-target effects of Flurazole in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flurazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting experiments involving this herbicide safener.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical agent known as a herbicide safener. Its primary role is to protect crop plants from injury caused by certain herbicides.[1][2] It achieves this by increasing the plant's natural ability to detoxify the herbicide. The core mechanism involves the induction of two key families of detoxification enzymes: Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).[1][2] These enzymes metabolize the herbicide into less toxic compounds, effectively "safening" the crop.

Q2: What are the known on-target effects of this compound?

The primary on-target effect of this compound is the transcriptional induction of genes encoding for GSTs and P450s in treated plants. This leads to an increased rate of herbicide metabolism and detoxification.[1][2]

Q3: What are potential off-target effects of this compound in my experiments?

Potential off-target effects of this compound can be categorized as follows:

  • Species-Specificity: A safener effective in one plant species may not be effective in another. For example, safeners that work in maize may not be effective in cereals.[1] Using this compound in a non-receptive plant species could lead to a lack of herbicide protection and potentially unforeseen physiological changes.

  • Induction of Unintended Enzymes: this compound may induce GSTs or P450s that are not involved in the detoxification of the target herbicide but could affect other metabolic pathways in the plant.

  • Effects in Non-Plant Systems: There is currently a lack of published data on the effects of this compound in mammalian cell cultures or other non-plant laboratory models. Researchers should exercise caution when using this compound in these systems, as its effects are unknown.

  • Alteration of Gene Expression Beyond Detoxification Pathways: While the primary effect is on detoxification genes, it is possible that this compound could influence other signaling pathways. However, specific research on this is limited.

Q4: Is this compound toxic to mammalian cells?

There is no direct evidence from the reviewed literature to suggest that this compound is cytotoxic to mammalian cells. However, it is important to note the distinction between this compound (a herbicide safener) and Fluconazole (an antifungal drug). Studies on Fluconazole have shown cytotoxic and genotoxic effects on mammalian cells in vitro at high concentrations.[1][3][4][5] Due to the absence of data on this compound, it is recommended to perform cytotoxicity assays if you plan to use it in mammalian cell culture experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound treatment does not protect my plants from herbicide injury. Species-specificity: The plant species you are using may not respond to this compound.Verify from literature if this compound is known to be effective in your specific plant species or a closely related one. Consider testing a different safener known to be effective in your system.
Incorrect Dosage: The concentration of this compound may be too low to induce a sufficient detoxification response.Perform a dose-response curve to determine the optimal concentration of this compound for your experimental conditions.
Timing of Application: this compound may need to be applied a certain amount of time before the herbicide to allow for the induction of detoxification enzymes.Consult literature for recommended pre-treatment times. If unavailable, perform a time-course experiment to determine the optimal pre-incubation period.
I am observing unexpected phenotypic changes in my plants after this compound treatment, even without the herbicide. Off-target gene induction: this compound might be affecting other metabolic or developmental pathways.Reduce the concentration of this compound to the minimum effective dose. If the phenotype persists, consider using a different safener with a more specific mode of action, if available.
My in vitro assay results are inconsistent when using this compound. Non-specific protein binding: this compound may be binding to other proteins in your assay, interfering with their function.Perform a protein binding assay (see Protocol 2) to test for non-specific interactions with key proteins in your system.
Unknown effects in the chosen cell line: The effects of this compound on your specific cell line may be uncharacterized.Conduct baseline characterization experiments, such as cell viability and proliferation assays, with this compound alone before proceeding with your main experiments.

Data Presentation

Table 1: Effect of Various Safeners on Glutathione S-Transferase (GST) Activity in Arabidopsis thaliana

SafenerGST Activity towards Metolachlor (nkat mg⁻¹ protein)GST Activity towards Fluorodifen (nkat mg⁻¹ protein)
Control (No Safener) NegligibleNot Detected
This compound Little effectNot Detected
Benoxacor Enhanced0.029
Fenclorim Enhanced0.0001
Dichlormid Little effectNot Detected
Oxabetrinil Some effectNot Detected
Fluxofenim Some effectNot Detected

Data summarized from De Veylder et al. (2001).[6] This table illustrates the differential induction of GST activity by various safeners, highlighting the specificity of this compound's effects.

Experimental Protocols

Protocol 1: Measuring Glutathione S-Transferase (GST) and Cytochrome P450 (P450) Activity in Plants after this compound Treatment

This protocol provides a general framework for assessing the induction of key detoxification enzymes.

1. Plant Material and Treatment:

  • Grow your plant species of interest under controlled conditions.
  • Treat the plants with a range of this compound concentrations (e.g., 0, 10, 50, 100 µM) for a predetermined amount of time (e.g., 24, 48, 72 hours) before applying the herbicide. Include a herbicide-only control and an untreated control.

2. Protein Extraction:

  • Harvest plant tissue (e.g., leaves, roots) and freeze immediately in liquid nitrogen.
  • Grind the frozen tissue to a fine powder.
  • Extract total protein using a suitable extraction buffer (e.g., phosphate buffer with protease inhibitors).
  • Centrifuge to pellet cell debris and collect the supernatant containing the soluble proteins.
  • Determine the protein concentration using a standard method (e.g., Bradford assay).

3. GST Activity Assay (using CDNB as a general substrate):

  • Prepare a reaction mixture containing potassium phosphate buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB).
  • Add a known amount of your protein extract to initiate the reaction.
  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of the GSH-CDNB conjugate.
  • Calculate the specific activity (nkat mg⁻¹ protein).

4. P450 Activity Assay (e.g., using a model substrate like 7-ethoxyresorufin):

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the P450 substrate (e.g., 7-ethoxyresorufin for ethoxyresorufin-O-deethylase activity).
  • Add your microsomal protein fraction (prepared by ultracentrifugation of the total protein extract) to the reaction mixture.
  • Monitor the production of the fluorescent product (resorufin) over time using a fluorometer.
  • Calculate the specific activity (pmol product min⁻¹ mg⁻¹ protein).

Protocol 2: Assessing Off-Target Protein Binding of this compound using a Thermal Shift Assay (TSA)

This protocol can help identify if this compound directly binds to and stabilizes a protein of interest, suggesting a potential off-target interaction.

1. Reagents and Equipment:

  • Purified protein of interest.
  • This compound stock solution.
  • SYPRO Orange dye.
  • Real-time PCR instrument capable of performing a melt curve analysis.
  • Appropriate buffer for the protein.

2. Assay Setup:

  • In a PCR plate, prepare reaction wells containing your protein of interest at a fixed concentration in its buffer.
  • Add a range of this compound concentrations to different wells. Include a no-Flurazole control.
  • Add SYPRO Orange dye to all wells.

3. Thermal Shift Analysis:

  • Place the plate in the real-time PCR instrument.
  • Run a melt curve protocol, gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.
  • The temperature at which the protein unfolds will result in a sharp increase in fluorescence as the dye binds to the exposed hydrophobic regions. This is the melting temperature (Tm).

4. Data Analysis:

  • Determine the Tm for the protein in the presence of each this compound concentration.
  • A significant increase in the Tm in the presence of this compound indicates that it is binding to and stabilizing the protein, suggesting a direct interaction.

Visualizations

Flurazole_Mechanism_of_Action cluster_herbicide_uptake Cellular Environment cluster_cell Plant Cell Herbicide Herbicide GST_P450 GST & P450 Enzymes Herbicide->GST_P450 Metabolism This compound This compound Nucleus Nucleus This compound->Nucleus Signal Transduction Detox_Genes Detoxification Genes (GSTs, P450s) Nucleus->Detox_Genes Gene Transcription Detox_Genes->GST_P450 Translation Metabolized_Herbicide Non-toxic Metabolite GST_P450->Metabolized_Herbicide Troubleshooting_Workflow Start Experiment with This compound Fails Check_Species Is this compound effective in this species? Start->Check_Species Check_Dose Is the dose optimal? Check_Species->Check_Dose Yes Use_Alternative Use Alternative Safener Check_Species->Use_Alternative No Check_Timing Is the timing of application correct? Check_Dose->Check_Timing Yes Dose_Response Perform Dose-Response Experiment Check_Dose->Dose_Response No Consider_Off_Target Consider Off-Target Effects Check_Timing->Consider_Off_Target Yes Time_Course Perform Time-Course Experiment Check_Timing->Time_Course No Success Problem Resolved Consider_Off_Target->Success Use_Alternative->Success Dose_Response->Success Time_Course->Success

References

Technical Support Center: Enhancing the Bioavailability of Flurazole in Seed Treatments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the bioavailability of Flurazole in seed treatments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Formulation & Bioavailability

Q: My this compound seed treatment is showing poor efficacy. What formulation factors could be affecting its bioavailability?

A: Poor efficacy of this compound can often be attributed to suboptimal formulation, which impacts its solubility, stability, and uptake by the seed. Here are key factors to consider:

  • Solubility: this compound has low water solubility. If your formulation is aqueous-based without appropriate solubilizing agents, the active ingredient may not be readily available for absorption by the seed.

  • Adhesion and Uniformity: The formulation must ensure uniform coating and strong adhesion to the seed surface. Poor adhesion can lead to the loss of the active ingredient during handling and planting.

  • Stability: this compound may degrade under certain environmental conditions or in the presence of other formulation components. Ensure your formulation protects this compound from premature degradation.

Troubleshooting Steps:

  • Incorporate Solubilizing Adjuvants: Experiment with the addition of adjuvants such as methylated seed oils (MSOs), non-ionic surfactants, or crop oil concentrates (COCs) to improve the solubility and penetration of this compound.

  • Utilize Polymer Coatings: The use of polymer coatings can improve the adhesion of the this compound formulation to the seed, prevent dust-off, and allow for a more controlled release of the active ingredient.

  • Consider Microencapsulation: For a more controlled and sustained release, microencapsulation of this compound can protect it from environmental degradation and release it gradually, enhancing its bioavailability over time.

2. Experimental & Analytical Issues

Q: I am having difficulty extracting and quantifying this compound from seed and seedling samples. What are the recommended methods?

A: Accurate quantification of this compound is crucial for assessing its uptake and bioavailability. Challenges in extraction and analysis can arise from the complex matrix of seed and plant tissues.

Troubleshooting Steps:

  • Optimize Sample Preparation: Employ a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to efficiently extract this compound while removing interfering matrix components.

  • Select the Appropriate Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying this compound. For higher sensitivity and confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

  • Method Validation: Ensure your analytical method is validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) in the specific matrix you are working with (e.g., maize seeds, sorghum seedlings).

3. Efficacy & Crop Safety

Q: My this compound treatment is causing phytotoxicity to the seedlings, such as stunted growth or reduced germination. What could be the cause?

A: While this compound is a safener, at high concentrations or in sensitive crop varieties, it can cause phytotoxicity.

Troubleshooting Steps:

  • Dose-Response Study: Conduct a dose-response experiment to determine the optimal concentration of this compound that provides maximum safening effect with minimal phytotoxicity for your specific crop variety.

  • Assess Seed Quality: Use high-vigor seeds with intact seed coats. Damaged seeds can absorb the treatment unevenly, leading to localized high concentrations and phytotoxicity.

  • Environmental Conditions: Unfavorable environmental conditions, such as cold and wet soils, can exacerbate the phytotoxic effects of seed treatments. Evaluate the performance of your formulation under various environmental stress conditions.[1][2][3][4]

Q: The safening effect of this compound is inconsistent across my experiments. What environmental factors might be influencing its performance?

A: The efficacy of this compound can be influenced by various environmental factors that affect its availability in the soil and its uptake by the plant.

Troubleshooting Steps:

  • Soil pH: Soil pH can affect the degradation rate and bioavailability of this compound. Generally, its persistence may vary in acidic versus alkaline soils.[5][6][7][8][9]

  • Soil Moisture: Soil moisture is critical for the release of this compound from the seed coating and its uptake by the roots. Very dry or waterlogged conditions can limit its availability.

  • Soil Organic Matter: High organic matter content in the soil can lead to increased adsorption of this compound, potentially reducing its bioavailability to the plant.[10][11][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in experimental design and troubleshooting.

Table 1: Recommended Application Rates of this compound for Herbicide Safening in Sorghum

HerbicideThis compound Application Rate (g/kg of seed)Observed Safening Effect
Alachlor0.625Protection from growth inhibition
Metolachlor1.25Increased glutathione S-transferase activity

Table 2: Impact of Environmental Factors on the Efficacy of Triazole-based Compounds

FactorConditionImpact on Bioavailability/Efficacy
Soil pH Acidic (pH < 6)May alter degradation rates and persistence.[6][7][8][9]
Alkaline (pH > 7.5)Can influence the chemical form and solubility.[6][7][8][9]
Soil Moisture LowReduced diffusion and uptake by roots.
HighPotential for leaching away from the seed zone.
Temperature LowMay slow down metabolic activation of the safener.[1][2][3][4]
HighCan increase the rate of microbial degradation.
Soil Organic Matter High (>3%)Increased adsorption, leading to reduced availability.[10][11][12][13]

Detailed Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Seed and Seedling Tissue using HPLC-UV

This protocol provides a step-by-step guide for the extraction and analysis of this compound.

1. Sample Preparation (QuEChERS Method) [4][14]

  • Weigh 5 g of homogenized seed or seedling tissue into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (ACN).

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Transfer 1 mL of the ACN supernatant to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV Analysis

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 260 nm (based on the UV absorbance of similar triazole compounds).

  • Column Temperature: 30 °C.

3. Quantification

  • Prepare a calibration curve using this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenize Seed/ Seedling Sample Extraction QuEChERS Extraction (Acetonitrile & Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA & MgSO4) Extraction->Cleanup Filtration Syringe Filtration (0.22 µm) Cleanup->Filtration HPLC HPLC-UV Analysis (C18 Column, 260 nm) Filtration->HPLC Quantification Quantification against Calibration Curve HPLC->Quantification

Caption: Workflow for this compound extraction and quantification.

Signaling_Pathway This compound This compound (Safener) PlantCell Plant Cell This compound->PlantCell Uptake SignalingCascade Signal Transduction Cascade PlantCell->SignalingCascade Activation GeneExpression Induction of Detoxification Genes SignalingCascade->GeneExpression GST Glutathione S-Transferases (GSTs) GeneExpression->GST Increased Synthesis P450 Cytochrome P450s (P450s) GeneExpression->P450 Increased Synthesis MetabolizedHerbicide Non-toxic Herbicide Metabolite GST->MetabolizedHerbicide Detoxification (Conjugation) P450->MetabolizedHerbicide Detoxification (Oxidation) Herbicide Herbicide Herbicide->PlantCell Uptake Herbicide->MetabolizedHerbicide Detoxification (Conjugation) Herbicide->MetabolizedHerbicide Detoxification (Oxidation)

Caption: this compound-induced herbicide detoxification pathway.

References

Validation & Comparative

A Comparative Analysis of Flurazole and Dichlormid as Sorghum Safeners

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of their efficacy, mechanisms of action, and experimental validation in protecting sorghum from herbicide-induced injury.

Introduction

Sorghum (Sorghum bicolor) is a critical global cereal crop, but its production can be hampered by weed competition. Chloroacetanilide herbicides, such as alachlor and metolachlor, are effective for weed control but can cause significant injury to sorghum. Herbicide safeners are chemical agents applied to protect crops from herbicide damage without affecting weed control efficacy. This guide provides a detailed comparison of two such safeners, flurazole and dichlormid, for sorghum, aimed at researchers, scientists, and drug development professionals. The comparison is based on their performance, mechanism of action, and supporting experimental data.

Performance and Efficacy

Experimental data indicates that both this compound and dichlormid can offer protection to sorghum against chloroacetanilide herbicides, but their effectiveness varies. Studies have shown that this compound generally provides more robust protection against alachlor- and metolachlor-induced injury compared to dichlormid.

One study directly comparing the safening efficacy of several compounds against alachlor-induced growth inhibition in sorghum found that dichlormid exhibited the lowest protective effect among the tested safeners.[1] In contrast, this compound has been demonstrated to effectively protect sorghum seedlings from growth inhibition caused by alachlor.[1]

The protective action of this compound is further supported by its ability to confer resistance to metolachlor by significantly enhancing the content of non-protein thiols, which are crucial for detoxifying herbicides.[1]

Table 1: Comparative Efficacy of this compound and Dichlormid Against Alachlor Injury in Sorghum

SafenerHerbicideKey FindingReference
This compound AlachlorProtected sorghum seedlings from growth inhibition.[1]
Dichlormid AlachlorShowed the lowest safening efficacy among compounds tested.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism by which both this compound and dichlormid protect sorghum is by enhancing the plant's natural detoxification pathways. This involves the induction of enzymes that metabolize the herbicide into non-toxic forms. The two main enzyme families involved are Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).

This compound: Upregulating Natural Defense Pathways

Recent research has shed considerable light on the specific mode of action of this compound in sorghum. It is now understood that this compound treatment leads to a significant upregulation of GSTs. A key discovery has been the identification of a specific phi-class GST, SbGSTF1, which plays a crucial role in the safening response.

Furthermore, transcriptome analysis has revealed that safeners like this compound can tap into sorghum's natural chemical defense system. Specifically, genes involved in the biosynthesis and metabolism of dhurrin, a cyanogenic glucoside that acts as a defense compound against pests and pathogens, are also induced by safener treatment. This suggests that this compound may activate a broader stress-response pathway in sorghum.

dot graph Flurazole_Signaling_Pathway { rankdir="LR"; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signal_Transduction [label="Signal Transduction Cascade", fillcolor="#F1F3F4"]; Gene_Induction [label="Induction of Defense Genes", fillcolor="#FBBC05"]; GST_Induction [label="Increased Expression\nof GSTs (e.g., SbGSTF1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dhurrin_Pathway [label="Activation of\nDhurrin Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Herbicide_Detoxification [label="Enhanced Herbicide\nDetoxification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sorghum_Protection [label="Sorghum Protection", fillcolor="#FFFFFF", shape=ellipse, style=solid, bordercolor="#5F6368"];

This compound -> Signal_Transduction; Signal_Transduction -> Gene_Induction; Gene_Induction -> GST_Induction; Gene_Induction -> Dhurrin_Pathway; GST_Induction -> Herbicide_Detoxification; Herbicide_Detoxification -> Sorghum_Protection; } dot Caption: Proposed signaling pathway for this compound in sorghum.

Dichlormid: A General Detoxification Enhancer

The mechanism of action for dichlormid in sorghum is less specifically defined in the available literature but is understood to follow the general principle of enhancing herbicide detoxification. Like this compound, dichlormid induces the activity of GSTs and P450s, which are involved in metabolizing chloroacetanilide herbicides. However, the specific genes and pathways that are targeted by dichlormid in sorghum have not been as extensively characterized as those for this compound.

dot graph Dichlormid_Signaling_Pathway { rankdir="LR"; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Dichlormid [label="Dichlormid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signal_Transduction [label="Signal Transduction", fillcolor="#F1F3F4"]; Enzyme_Induction [label="Induction of Detoxification\nEnzymes", fillcolor="#FBBC05"]; GST_P450_Induction [label="Increased GST and\nP450 Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Herbicide_Metabolism [label="Accelerated Herbicide\nMetabolism", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sorghum_Protection [label="Sorghum Protection", fillcolor="#FFFFFF", shape=ellipse, style=solid, bordercolor="#5F6368"];

Dichlormid -> Signal_Transduction; Signal_Transduction -> Enzyme_Induction; Enzyme_Induction -> GST_P450_Induction; GST_P450_Induction -> Herbicide_Metabolism; Herbicide_Metabolism -> Sorghum_Protection; } dot Caption: General signaling pathway for dichlormid in sorghum.

Experimental Protocols

The evaluation of herbicide safener efficacy typically involves both greenhouse and field trials. The following is a generalized experimental workflow for such studies.

Experimental_Workflow cluster_greenhouse Greenhouse Study cluster_field Field Trial Seed_Treatment_G Sorghum Seed Treatment (Control, this compound, Dichlormid) Planting_G Planting in Pots Seed_Treatment_G->Planting_G Herbicide_Application_G Herbicide Application (Alachlor or Metolachlor) Planting_G->Herbicide_Application_G Data_Collection_G Data Collection (Injury %, Plant Height, Biomass) Herbicide_Application_G->Data_Collection_G Seed_Treatment_F Sorghum Seed Treatment (Control, this compound, Dichlormid) Planting_F Planting in Field Plots (Randomized Block Design) Seed_Treatment_F->Planting_F Herbicide_Application_F Herbicide Application (Pre-emergence) Planting_F->Herbicide_Application_F Data_Collection_F Data Collection (Stand Count, Injury %, Yield) Herbicide_Application_F->Data_Collection_F

Detailed Methodologies:

  • Seed Treatment: Sorghum seeds are treated with the safener at a specified rate (e.g., g safener/kg seed). A control group with untreated seeds is included.

  • Greenhouse Experiments:

    • Treated and untreated seeds are planted in pots containing a suitable soil mix.

    • Herbicides (alachlor or metolachlor) are applied pre-emergence at different concentrations.

    • Pots are maintained in a controlled environment (temperature, light, humidity).

    • Data on visual injury (chlorosis, necrosis, stunting) as a percentage, plant height, and shoot fresh/dry weight are collected at specific time points (e.g., 14 and 28 days after planting).

  • Field Experiments:

    • Trials are conducted in a randomized complete block design with multiple replications.

    • Treated and untreated seeds are planted in plots of a defined size.

    • Herbicides are applied pre-emergence using a calibrated sprayer.

    • Data on crop stand count (number of plants per unit area), visual injury ratings, and final grain yield are collected.

Conclusion

Both this compound and dichlormid can function as safeners for sorghum against chloroacetanilide herbicides by enhancing the plant's metabolic detoxification capabilities. However, the available evidence suggests that This compound offers a higher degree of protection , particularly against alachlor. The mechanism of action for this compound in sorghum is also more specifically understood, involving the induction of key GST enzymes and the potential activation of the plant's natural defense pathways. In contrast, while dichlormid also induces detoxification enzymes, its safening efficacy in sorghum appears to be lower, and its specific molecular targets and signaling pathways are less well-defined. For researchers and professionals in drug and herbicide development, this compound currently represents a more effective and better-characterized option for safening sorghum against chloroacetanilide herbicide injury. Further research into the specific molecular interactions of dichlormid in sorghum could provide insights for the development of new and improved safener technologies.

References

A Comparative Analysis of Flurazole and Benoxacor Efficacy in Herbicide Safening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the herbicide safeners Flurazole and benoxacor. It is designed to offer an objective overview of their performance, supported by experimental data, to aid in research and development. This document delves into their mechanisms of action, presents quantitative efficacy data, and outlines the experimental protocols used to generate this information.

Introduction to Herbicide Safeners

Herbicide safeners are chemical agents used in agriculture to protect crops from herbicide injury without compromising weed control efficacy. They function by selectively enhancing the metabolic capacity of the crop to detoxify the herbicide, often by inducing the expression of genes involved in xenobiotic detoxification pathways. This compound and benoxacor are two prominent safeners, particularly utilized in maize and sorghum to protect against chloroacetanilide and other classes of herbicides.

Mechanism of Action

Both this compound and benoxacor primarily exert their protective effects by stimulating the plant's innate defense mechanisms. A key pathway enhanced by these safeners is the glutathione conjugation system. This involves the upregulation of glutathione S-transferases (GSTs), enzymes that catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione (GSH). This conjugation reaction typically renders the herbicide non-phytotoxic, facilitating its subsequent sequestration or degradation.

Benoxacor is well-documented to enhance the activity of glutathione S-transferase (GST) in corn, which effectively induces the detoxification of herbicides.[1] Studies have shown that benoxacor treatment leads to a significant increase in total GST activity, with some reports indicating a 2.6- to 3.8-fold increase in response to 1 µM benoxacor treatment in maize. This induction is not uniform across all GST isozymes; some are constitutively expressed at low levels and are highly induced by the safener, while others show less significant changes.

This compound also functions by enhancing the metabolic breakdown of herbicides.[2] The first evidence for a safener regulating GST expression at the transcriptional level was demonstrated with this compound inducing a GST transcript in maize.[1] Beyond GSTs, safeners like this compound can also increase the levels of glutathione and enhance the activities of enzymes involved in its biosynthesis.[1]

Quantitative Efficacy Data

ParameterThis compoundBenoxacorCropHerbicideSource
Glutathione S-Transferase (GST) Activity Induction Induces GST transcripts.2.6- to 3.8-fold increase in total GST activity with metolachlor as a substrate.MaizeMetolachlor[3]
Cysteine Synthase (CS) Activity Increase (µmol/min/g fresh weight) Dose-dependent increase; 1.40- to 1.75-fold increase in total activity at 1.25 g/kg seed treatment.61% increase at 2.5 g/kg seed treatment.SorghumAlachlor[4]
Protection from Herbicide Injury Effective against alachlor, metolachlor, and EPTC in maize.Effective against metolachlor injury in maize.MaizeChloroacetanilides, Thiocarbamates[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for herbicide detoxification induced by safeners and a general workflow for evaluating safener efficacy.

Caption: Proposed signaling pathway for herbicide detoxification induced by safeners like this compound and benoxacor.

Safener Efficacy Evaluation Workflow start Start: Select Crop and Herbicide seed_treatment Seed Treatment with Safener (e.g., this compound) start->seed_treatment soil_application Soil Application of Safener (e.g., Benoxacor) start->soil_application planting Planting of Seeds in Pots/Field Plots seed_treatment->planting soil_application->planting herbicide_app Herbicide Application (Pre- or Post-emergence) planting->herbicide_app data_collection Data Collection herbicide_app->data_collection visual_injury Visual Injury Assessment data_collection->visual_injury biomass Biomass Measurement (Shoot/Root Dry Weight) data_collection->biomass yield Crop Yield Measurement data_collection->yield biochemical_assay Biochemical Assays data_collection->biochemical_assay analysis Data Analysis and Efficacy Comparison visual_injury->analysis biomass->analysis yield->analysis gst_activity GST Activity Assay biochemical_assay->gst_activity gsh_content GSH Content Assay biochemical_assay->gsh_content gst_activity->analysis gsh_content->analysis end End: Comparative Efficacy Report analysis->end

Caption: General experimental workflow for the comparative evaluation of herbicide safener efficacy.

Experimental Protocols

Greenhouse Pot Study for Safener Efficacy Evaluation

Objective: To assess the protective effect of this compound and benoxacor against herbicide injury in a controlled environment.

Materials:

  • Crop seeds (e.g., maize, Zea mays L.)

  • Herbicide (e.g., S-metolachlor)

  • Safeners: this compound, benoxacor

  • Pots (15 cm diameter) filled with a standardized soil mix

  • Greenhouse with controlled temperature (e.g., 25/20°C day/night) and photoperiod (e.g., 16-hour light)

  • Analytical balance, sprayer for herbicide application

Procedure:

  • Safener Application:

    • Seed Treatment (for this compound): Prepare a solution of this compound at the desired concentration. Apply the solution evenly to the crop seeds and allow them to air dry.

    • Soil Application (for benoxacor): Prepare a solution of benoxacor. Apply the solution to the soil surface of each pot after planting.

  • Planting: Plant a uniform number of seeds (e.g., 5) in each pot at a consistent depth.

  • Herbicide Application: At the appropriate timing (pre-emergence or post-emergence, depending on the herbicide label), apply the herbicide at a range of concentrations (including a no-herbicide control) using a calibrated sprayer.

  • Experimental Design: Use a completely randomized design with multiple replications (e.g., 4) for each treatment combination (safener x herbicide concentration).

  • Data Collection:

    • Visual Injury Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess crop injury on a scale of 0% (no injury) to 100% (plant death).

    • Plant Height and Biomass: At the end of the experiment, measure the height of the plants and harvest the above-ground biomass. Dry the biomass in an oven at 70°C to a constant weight to determine the dry weight.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the safener's protective effect.

Glutathione S-Transferase (GST) Activity Assay

Objective: To quantify the induction of GST activity in crop seedlings treated with this compound or benoxacor.

Materials:

  • Crop seedlings treated with safeners as described in the efficacy evaluation protocol.

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 1 mM EDTA and 5 mM dithiothreitol).

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 6.5).

  • Substrates: 1-chloro-2,4-dinitrobenzene (CDNB) and reduced glutathione (GSH).

  • Spectrophotometer.

  • Mortar and pestle, centrifuge.

Procedure:

  • Enzyme Extraction: Harvest fresh shoot tissue from the seedlings. Grind the tissue in liquid nitrogen using a mortar and pestle. Add cold extraction buffer and continue grinding. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. Collect the supernatant containing the crude enzyme extract.

  • Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

  • GST Activity Assay:

    • Prepare a reaction mixture containing assay buffer, GSH, and CDNB.

    • Initiate the reaction by adding a known amount of the enzyme extract to the reaction mixture.

    • Monitor the increase in absorbance at 340 nm for a set period (e.g., 5 minutes) using a spectrophotometer. This absorbance change is due to the formation of the GS-DNB conjugate.

  • Calculation of Enzyme Activity: Calculate the specific activity of GST (e.g., in nmol of product formed per minute per mg of protein) using the molar extinction coefficient of the GS-DNB conjugate.

  • Data Analysis: Compare the GST activity in safener-treated plants to that in untreated control plants to determine the fold induction.

Conclusion

Both this compound and benoxacor are effective herbicide safeners that operate primarily by enhancing the plant's natural detoxification pathways, with a significant role played by the induction of glutathione S-transferases. While benoxacor has been more extensively studied in terms of its quantitative effect on GST activity in maize, this compound has also been shown to upregulate GST gene expression. The choice between these safeners may depend on the specific crop, the target herbicide, and the application method. The experimental protocols provided herein offer a framework for researchers to conduct further comparative studies to elucidate the nuanced differences in their efficacy and to explore their potential in new crop protection strategies.

References

A Comparative Guide to Fluconazole Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, understanding the efficacy of antifungal agents is paramount. This guide provides a comprehensive comparison of Fluconazole's performance against other alternatives, supported by experimental data and detailed methodologies.

Comparative Efficacy of Fluconazole

Fluconazole, a member of the triazole class of antifungals, is a widely used medication for treating a variety of fungal infections.[1] Its efficacy has been evaluated in numerous studies against other antifungal agents. The following table summarizes the comparative efficacy of Fluconazole based on clinical and in vitro data.

Antifungal AgentFungal SpeciesEfficacy MetricFluconazole ResultComparator ResultStudy Context
Itraconazole DermatophytesCure Rate (8 weeks)42%66%Treatment of chronic dermatophytosis.[2]
Terbinafine DermatophytesCure Rate (8 weeks)42%28%Treatment of chronic dermatophytosis.[2]
Griseofulvin DermatophytesCure Rate (8 weeks)42%14%Treatment of chronic dermatophytosis.[2]
Clotrimazole (intravaginal)Candida speciesMycological Eradication (short-term)76% (single oral dose)72%Treatment of vaginal candidiasis.[3]
Posaconazole Candida speciesClinical CureRanked most effective (SUCRA=0.87)Ranked second most effectiveTreatment of oropharyngeal candidiasis in HIV-infected adults.[4]
Voriconazole, Micafungin, Itraconazole Various FungiPrevention of Invasive Fungal Infections (IFI)Statistically inferior to the other agents combinedSuperior to FluconazoleProphylaxis in hematopoietic stem cell transplant recipients.[5]
Nano-Fluconazole Aspergillus flavusMIC50128 µg/mL32 µg/mLIn vitro susceptibility testing.[6]
Nano-Fluconazole Aspergillus fumigatusMIC50128 µg/mL64 µg/mLIn vitro susceptibility testing.[6]

Experimental Protocols

A key method for evaluating the in vitro efficacy of an antifungal agent is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay Protocol

The following is a generalized protocol for determining the MIC of Fluconazole against a fungal isolate, based on established methodologies like those from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Fungal Isolate: A pure culture of the fungus to be tested.

  • Fluconazole Stock Solution: Prepare a stock solution of Fluconazole at a known high concentration.

  • Culture Medium: A suitable broth medium for fungal growth, such as RPMI-1640.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

  • Inoculum Suspension: Prepare a standardized suspension of the fungal isolate in sterile saline or water, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

2. Serial Dilution of Fluconazole:

  • Dispense a fixed volume of the culture medium into all wells of the microtiter plate.

  • Add a specific volume of the Fluconazole stock solution to the first well of a row.

  • Perform serial two-fold dilutions by transferring a set volume of the solution from the first well to the second, and so on, across the row. This creates a gradient of Fluconazole concentrations.

3. Inoculation:

  • Dilute the standardized inoculum suspension in the culture medium to the final desired concentration.

  • Add a fixed volume of the diluted inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).

4. Incubation:

  • Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

5. Determination of MIC:

  • The MIC is the lowest concentration of Fluconazole that visibly inhibits the growth of the fungus. This can be determined by visual inspection or by using a spectrophotometer to measure the optical density of the wells.

Signaling Pathway and Experimental Workflow

Fungal Cell Wall Integrity (CWI) Signaling Pathway

Fluconazole's mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. This disruption can trigger the Cell Wall Integrity (CWI) signaling pathway as a compensatory stress response. Understanding this pathway is vital for researchers studying antifungal resistance and efficacy.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CellSurfaceSensors Cell Surface Sensors (e.g., Wsc1, Mid2) Rho1_GDP Rho1-GDP CellSurfaceSensors->Rho1_GDP Cell Wall Stress (e.g., Fluconazole) Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP GEF (Rom2) Pkc1 Pkc1 Rho1_GTP->Pkc1 GS β-1,3-glucan synthase (Fks1) Rho1_GTP->GS Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Mpk1 Mpk1 (MAPK) Mkk1_2->Mpk1 TranscriptionFactors Transcription Factors (e.g., Swi4/Swi6, Rlm1) Mpk1->TranscriptionFactors CellWallGenes Cell Wall Gene Expression TranscriptionFactors->CellWallGenes

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for assessing the efficacy of Fluconazole.

Efficacy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Strain Select Fungal Strain Inoculum Prepare Standardized Inoculum Strain->Inoculum MIC Perform MIC Assay (e.g., Broth Microdilution) Inoculum->MIC Drug Prepare Fluconazole Dilutions Drug->MIC Readout Read MIC values (Visual or Spectrophotometric) MIC->Readout Comparison Compare with Alternative Antifungals Readout->Comparison Report Generate Efficacy Report Comparison->Report

Caption: Experimental workflow for Fluconazole efficacy testing.

References

Efficacy of Flurazole in Diverse Soil Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Flurazole, a herbicide safener, across various soil types. This compound is primarily used as a seed treatment for grain sorghum (Sorghum bicolor) to protect the crop from injury caused by chloroacetamide herbicides, such as metolachlor and alachlor.[1][2] The performance of this compound, like many soil-applied agricultural chemicals, is intricately linked to the physicochemical properties of the soil. This guide synthesizes available data on these interactions, compares this compound with alternative safening strategies, and presents detailed experimental protocols for further research.

Impact of Soil Properties on this compound Efficacy

While direct quantitative comparisons of this compound's efficacy across a spectrum of soil types are not extensively documented in publicly available literature, established principles of soil science and herbicide interaction allow for a clear understanding of the key influencing factors. The efficacy of a safener is inherently linked to the bioavailability of the herbicide it is intended to counteract.

Soil Texture: Soil texture, defined by the relative proportions of sand, silt, and clay, significantly impacts herbicide availability.

  • Sandy Soils: These soils have large particle sizes, low organic matter, and high permeability. Herbicides in sandy soils are more readily available in the soil solution, which increases the risk of crop injury.[3] Consequently, the protective action of this compound is most critical in these conditions.

  • Clay Soils: Clay particles have a large surface area and a negative charge, leading to greater adsorption of herbicides.[4] This binding reduces the concentration of the herbicide in the soil solution, thereby lowering the risk of crop injury but also potentially reducing weed control efficacy. In such soils, the safening effect of this compound may be less pronounced compared to coarse-textured soils.

  • Loam Soils: These soils present a balanced mixture of sand, silt, and clay, offering intermediate properties of herbicide retention and availability.[5]

Soil Organic Matter (SOM): SOM is a critical factor in the adsorption of herbicides.[6][7] Soils with higher organic matter content tend to bind herbicides more strongly, making them less available for plant uptake and reducing the potential for crop injury.[7] Therefore, the necessity and observable efficacy of this compound may be diminished in high-SOM soils compared to soils with low organic matter content.

Soil Temperature and Moisture: Environmental conditions also play a crucial role. The protective capacity of this compound against alachlor-induced injury has been observed to be reduced in cool soil conditions.[1] Soil moisture influences herbicide movement and degradation.[8] High moisture can increase herbicide mobility, particularly in coarse soils, potentially leading to greater contact with the crop seedling and a higher demand on the safener.

Comparative Analysis of this compound and Alternatives

The primary alternatives to this compound-treated seed are other herbicide safeners or the use of herbicides that do not require a safener for sorghum.

Safener/AlternativeMechanism of Action/UseAdvantagesLimitations
This compound Seed treatment for sorghum. Enhances the metabolism of chloroacetamide herbicides in the crop.[2]Proven efficacy in protecting sorghum from metolachlor and alachlor injury.[1]Efficacy can be reduced in cool soils.[1] Performance is dependent on soil type.
Benoxacor Often co-formulated with S-metolachlor for use in corn; also used in sorghum.Effective in enhancing herbicide metabolism.Performance can be influenced by soil properties and environmental conditions.
Fluxofenim Seed treatment safener.Has shown efficacy in protecting various grass crops from herbicide injury.[9]Efficacy can vary between crop varieties.[9]
Naphthalic Anhydride One of the earliest developed seed treatment safeners.Broad-spectrum safening activity against various herbicides in different crops.Can sometimes have a slight negative impact on crop germination or vigor.
Herbicide-Tolerant Sorghum Genetically modified sorghum varieties resistant to specific herbicides (e.g., imidazolinone or ACCase-inhibiting herbicides).Allows for the use of different herbicide modes of action for weed control.Requires specific herbicide-tolerant seed; may not be suitable for all weed spectrums.

Experimental Protocols

To rigorously evaluate the efficacy of this compound in different soil types, a standardized experimental protocol is essential.

Objective:

To quantify the safening effect of this compound on grain sorghum against metolachlor herbicide in three distinct soil types (sandy loam, clay loam, and loam).

Materials:
  • Grain sorghum seed (e.g., 'G-522 DR')

  • This compound (as a commercial seed treatment formulation)

  • Metolachlor (as a commercial emulsifiable concentrate)

  • Three soil types:

    • Sandy Loam: <1.5% Organic Matter, >65% Sand

    • Loam: 2-3% Organic Matter, balanced sand, silt, and clay

    • Clay Loam: >3% Organic Matter, >30% Clay

  • Greenhouse pots (15 cm diameter)

  • Controlled environment greenhouse or growth chamber

  • Analytical balance, spray chamber, drying oven

Methodology:
  • Seed Treatment:

    • A batch of sorghum seed is treated with this compound at the manufacturer's recommended rate (e.g., 1.25 g a.i./kg seed).

    • An equivalent batch of seed is left untreated to serve as a control.

  • Soil Preparation and Potting:

    • Each of the three soil types is air-dried and sieved (2 mm mesh) to ensure homogeneity.

    • Key soil properties (texture, pH, organic matter content, cation exchange capacity) are analyzed and recorded for each soil type.

    • Pots are filled with a measured weight of each soil type.

  • Experimental Design:

    • A full factorial design is used with three factors:

      • Soil Type (Sandy Loam, Loam, Clay Loam)

      • Seed Treatment (Untreated, this compound-treated)

      • Metolachlor Rate (0x, 0.5x, 1x, 2x of the recommended field rate)

    • Each treatment combination is replicated at least four times.

    • The experiment is arranged in a completely randomized design within the greenhouse.

  • Planting and Herbicide Application:

    • Ten sorghum seeds are planted 2.5 cm deep in each pot.

    • Metolachlor is applied pre-emergence to the soil surface using a calibrated laboratory spray chamber immediately after planting.

    • Pots are watered to 80% of field capacity and maintained under controlled conditions (e.g., 28°C/22°C day/night temperature, 14-hour photoperiod).

  • Data Collection and Analysis:

    • Crop Injury: Visual injury ratings (0% = no injury, 100% = plant death) are recorded at 7, 14, and 21 days after emergence (DAE).

    • Plant Height: The height of each plant is measured at 21 DAE.

    • Biomass: Shoots are harvested at 21 DAE, dried in an oven at 70°C for 72 hours, and the dry weight is recorded.

    • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine the significance of main effects and interactions. Means are separated using a suitable test (e.g., Tukey's HSD at p≤0.05).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis cluster_results Results Seed_Prep Seed Preparation (Untreated vs. This compound Treated) Planting Planting Sorghum Seed Seed_Prep->Planting Soil_Prep Soil Preparation & Analysis (Sandy Loam, Loam, Clay Loam) Soil_Prep->Planting Herbicide_App Pre-emergence Application of Metolachlor Planting->Herbicide_App Growth Incubation in Controlled Environment (21 days) Herbicide_App->Growth Data_Collection Measure Injury, Height, and Biomass Growth->Data_Collection Stats Statistical Analysis (ANOVA) Data_Collection->Stats Conclusion Determine this compound Efficacy Across Soil Types Stats->Conclusion

Caption: Workflow for evaluating this compound efficacy in different soil types.

Soil_Herbicide_Interaction cluster_soil Soil Properties cluster_factors Bioavailability Factors cluster_outcomes Potential Outcomes cluster_types Soil_Texture Soil Texture Adsorption Herbicide Adsorption Soil_Texture->Adsorption OM Organic Matter OM->Adsorption Availability Herbicide in Soil Solution (Bioavailability) Adsorption->Availability Crop_Injury Crop Injury Potential Availability->Crop_Injury Safener_Need Need for Safener Crop_Injury->Safener_Need Sandy Sandy Soil (Low Adsorption) Sandy->Availability Increases Clay Clay/High OM Soil (High Adsorption) Clay->Availability Decreases

Caption: Logical relationship between soil properties and safener necessity.

References

Safety Operating Guide

Proper Disposal of Flurazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Flurazole is critical for any laboratory setting. As a substance classified as toxic to aquatic life with long-lasting effects, improper disposal can lead to significant environmental harm.[1][2][3] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in compliance with safety and environmental regulations.

Key Chemical and Safety Data

A summary of this compound's properties is provided below to inform handling and disposal decisions.

PropertyDataReference(s)
Chemical Name benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate[1]
CAS Number 72850-64-7[1][4]
Molecular Formula C₁₂H₇ClF₃NO₂S[1][5]
Molecular Weight 321.70 g/mol [1][4]
Appearance Colorless crystals[5]
Melting Point 52 °C[3][5][6]
Primary Hazard H411: Toxic to aquatic life with long lasting effects[1][2][3]
Disposal Code P501: Dispose of contents/container to an approved waste disposal plant[3][7]

Experimental Protocols: Step-by-Step Disposal Procedure

Adherence to a strict protocol is necessary to ensure the safe handling and disposal of this compound waste. The primary guiding principle is to prevent its release into the environment.[2][3]

Waste Minimization

The most effective disposal strategy begins with waste minimization.

  • Calculate Needs: Accurately calculate the amount of this compound required for your experiment to avoid surplus.

  • Use Appropriately: Mix up only enough solution for the immediate task to prevent generating excess waste.[8]

Personal Protective Equipment (PPE)

Before handling this compound in any form, including waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Wear tightly fitting safety goggles.[2]

  • Hand Protection: Use chemical-impermeable gloves.[2]

  • Body Protection: Wear a lab coat or other impervious clothing.[2]

Waste Segregation and Collection

Proper segregation is crucial for safe disposal. Never mix this compound waste with general laboratory trash or other incompatible waste streams.

  • Solid Waste:

    • Designate a specific, sealable, and clearly labeled hazardous waste container for all solid this compound waste.

    • This includes any leftover pure compound and contaminated materials such as gloves, weigh boats, and paper towels.

    • Label the container "Hazardous Waste: this compound, Solid."

  • Liquid Waste:

    • Crucially, never pour this compound solutions down the drain. [8] This is a direct violation of environmental safety protocols due to its high aquatic toxicity.[1][2]

    • Designate a specific, leak-proof, and clearly labeled hazardous waste container for all liquid this compound waste.

    • Label the container "Hazardous Waste: this compound, Liquid," and indicate the solvent used (e.g., "in Ethanol").

Accidental Spill Containment

In the event of a spill, act immediately to contain the material and prevent it from entering drains.

  • Evacuate non-essential personnel from the area.[2]

  • Wearing appropriate PPE, contain the spill using a chemical spill kit.

  • Collect all cleanup materials (absorbent pads, contaminated soil, etc.) and place them in the designated solid hazardous waste container.[2]

  • Prevent any spillage from entering waterways.[2]

Storage of Hazardous Waste

Store sealed this compound waste containers in a designated, secure, and well-ventilated area. This location should be away from ignition sources and incompatible materials, pending collection by disposal experts.[7]

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed hazardous waste management company.

  • Contact EHS: Follow your institution's specific procedures by contacting the Environmental Health and Safety (EHS) office.

  • Arrange Pickup: The EHS office will provide guidance and arrange for the collection, transportation, and disposal of the waste in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[7][9]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound.

Caption: Workflow for this compound Waste Handling and Disposal.

SpillResponse spill This compound Spill Occurs ppe Don PPE spill->ppe contain Contain Spill (Use Spill Kit) ppe->contain prevent_drain Prevent Entry into Drains ppe->prevent_drain collect Collect Cleanup Materials contain->collect prevent_drain->collect dispose Place in Labeled SOLID Hazardous Waste Container collect->dispose report Report to Supervisor/EHS dispose->report

Caption: Logical Steps for Responding to a this compound Spill.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Flurazole

Author: BenchChem Technical Support Team. Date: November 2025

An essential resource for laboratory professionals on the safe handling, storage, and disposal of Flurazole, ensuring operational safety and regulatory compliance.

This guide provides detailed procedural instructions for the use of personal protective equipment (PPE) when handling this compound, alongside comprehensive plans for its operational use and disposal. Adherence to these protocols is critical for minimizing exposure risks and protecting both laboratory personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents a primary hazard to the aquatic environment, with long-lasting toxic effects.[1][2] While it does not have a specific signal word for immediate human hazard, proper PPE is mandatory to prevent exposure.[1]

Table 1: Personal Protective Equipment (PPE) for this compound

PPE CategorySpecificationStandard Compliance (Example)
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)
Skin Protection Chemical-impermeable gloves. Fire/flame resistant and impervious clothing.EN374, ASTM F1001
Respiratory Protection A full-face respirator is required if exposure limits are exceeded, or if irritation or other symptoms are experienced.NIOSH/MSHA or EN 149 approved

Source: this compound Safety Data Sheet[1]

Operational Protocol: Step-by-Step Handling of this compound

Strict adherence to the following procedures is required to ensure a safe laboratory environment when working with this compound.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area.[1]

  • Have an eyewash station and safety shower readily accessible.

  • Remove all sources of ignition from the immediate vicinity.[1]

2. Donning Personal Protective Equipment (PPE):

  • Before handling this compound, put on all required PPE as specified in Table 1. This includes safety goggles, chemical-impermeable gloves, and appropriate protective clothing.

3. Handling the Compound:

  • Avoid the formation of dust.[1]

  • Do not breathe mist, gas, or vapors.[1]

  • Prevent contact with skin and eyes.[1]

4. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air.
Skin Contact Immediately remove contaminated clothing and rinse the affected area with water.
Eye Contact Rinse with pure water for at least 15 minutes.
Ingestion Rinse the mouth with water.

Source: this compound Safety Data Sheet[1]

Accidental Release Measures:

  • Evacuate: Keep personnel in a safe area, upwind of the spill.[1]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1]

  • Clean-up:

    • Wear the appropriate PPE as detailed in Table 1.

    • Collect the spillage for disposal. Avoid creating dust.[1]

    • Place the collected material into a suitable, labeled container for disposal.

Disposal Plan

The disposal of this compound and its containers must be conducted in a manner that minimizes environmental impact, given its toxicity to aquatic life.[1]

Step-by-Step Disposal Protocol:

  • Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, sealed, and properly labeled waste container.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other required hazard symbols.

  • Storage of Waste: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations. This should be carried out by a licensed hazardous waste disposal company. Do not release into the environment. [1]

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.

Flurazole_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep Ensure Adequate Ventilation & Safety Equipment Availability don_ppe Don Appropriate PPE (Goggles, Gloves, Clothing) prep->don_ppe handle Handle this compound (Avoid Dust/Contact) don_ppe->handle spill Accidental Spill or Exposure handle->spill collect_waste Collect Waste in Labeled Container handle->collect_waste Task Complete first_aid Administer First Aid spill->first_aid Exposure cleanup Contain and Clean Spill spill->cleanup Spill store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste dispose_waste Dispose via Licensed Contractor store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.